2-Butyl-2-methyltetrahydro-2H-pyran-4-ol (CAS 1934681-88-5): Physicochemical Profiling and Strategic Application in Drug Discovery
Executive Summary In modern medicinal chemistry, the shift from flat, sp²-rich aromatic rings to three-dimensional, sp³-rich aliphatic scaffolds is a proven strategy for improving the clinical success rates of drug candi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the shift from flat, sp²-rich aromatic rings to three-dimensional, sp³-rich aliphatic scaffolds is a proven strategy for improving the clinical success rates of drug candidates. 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol (CAS 1934681-88-5) is a highly specialized, conformationally restricted building block. By replacing traditional carbocycles (such as cyclohexanol) with this heavily substituted tetrahydropyran (THP) ring, drug development professionals can strategically modulate lipophilicity, improve aqueous solubility, and introduce novel spatial vectors for pharmacophore projection. This whitepaper provides an in-depth technical analysis of its physical properties, structural rationale, and validated protocols for its integration into active pharmaceutical ingredients (APIs).
Physicochemical Profiling & Structural Rationale
The structural architecture of 2-butyl-2-methyltetrahydro-2H-pyran-4-ol features a 6-membered cyclic ether with a geminal substitution at the C2 position (a methyl and a butyl group) and a secondary hydroxyl group at the C4 position.
Causality in Structural Design:
The tetrahydropyran scaffold acts as a bioisostere for cyclohexane. The inclusion of the ether oxygen lowers the overall lipophilicity (LogP) of the molecule while providing a hydrogen bond acceptor, which frequently enhances target affinity and improves Absorption, Distribution, Metabolism, and Excretion (ADME) profiles[1]. Furthermore, the bulky butyl and methyl groups at C2 serve a dual purpose:
Metabolic Shielding: They provide intense steric hindrance around the ether oxygen, protecting it from rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes.
Conformational Locking: The massive steric bulk of the butyl group forces the THP ring into a single, highly stable chair conformation (with the butyl group occupying the equatorial position to minimize 1,3-diaxial interactions). This reduces the entropic penalty upon binding to a target receptor[2].
Quantitative Physicochemical Data
The following table summarizes the core physical and predictive properties of the compound, essential for structure-based drug design (SBDD) and formulation planning.
Facilitates interaction with kinase/receptor hinges.
Hydrogen Bond Acceptors
2 (-O-, -OH)
Improves aqueous solubility vs. carbocycles.
Rotatable Bonds
4 (Butyl chain)
Allows flexible probing of deep hydrophobic pockets.
Chiral Centers
2 (C2, C4)
Yields cis and trans diastereomeric pairs.
Analytical Characterization: A Self-Validating System
Because CAS 1934681-88-5 possesses two chiral centers (C2 and C4), its synthesis inherently produces a mixture of diastereomers. Resolving and definitively assigning the stereochemistry of the cis and trans isomers is critical, as different spatial orientations of the C4 hydroxyl group will project subsequent pharmacophores into entirely different vectors within a protein binding site.
To ensure absolute trustworthiness in the structural assignment, we employ a self-validating 2D NOESY NMR protocol . This system does not rely on external reference standards; instead, it uses the molecule's own internal geometry to prove its 3D structure.
Fig 1: Analytical workflow for diastereomeric resolution and stereochemical assignment.
Step-by-Step Methodology: Stereochemical Assignment via 2D NOESY NMR
Step 1: Sample Preparation. Dissolve 15 mg of the HPLC-purified diastereomer in 0.6 mL of anhydrous CDCl₃. Causality: CDCl₃ is chosen because its non-polar nature preserves the intramolecular hydrogen bonding and maintains the rigid chair conformation, yielding sharp, distinct proton signals.
Step 2: 1D Proton Acquisition. Acquire a high-resolution ¹H NMR spectrum (≥400 MHz). Identify the chemical shift of the C4 carbinol proton (typically multiplet, 3.5–4.0 ppm) and the C2 methyl singlet.
Step 3: 2D NOESY Acquisition. Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum. Crucial Parameter: Set the mixing time (τm) strictly between 300–500 ms. Causality: This specific window allows for optimal cross-relaxation while preventing "spin diffusion" (false-positive signals from multi-step proton transfers), ensuring that only protons within < 5 Å of each other show cross-peaks.
Step 4: Geometric Interpretation. Irradiate/observe the C4 proton. If a strong NOE cross-peak is observed between the C4 proton and the C2 methyl group, both protons must be occupying axial positions on the same face of the ring (a 1,3-diaxial relationship). This definitively assigns the relative stereochemistry without needing an external standard.
Synthetic Utility & Mechanistic Pathways
Once the stereochemistry is validated, the tetrahydropyran core can be functionalized. The C4 hydroxyl group acts as a versatile synthetic handle. Modern photoredox and traditional substitution chemistries allow for the precise spatial arrangement of pharmacophores onto aliphatic cores like THP[3].
The most common workflow in drug discovery involves converting the C4 hydroxyl into a leaving group, followed by an Sₙ2 displacement. This pathway is highly favored because it is stereospecific: an Sₙ2 reaction guarantees a complete inversion of stereochemistry at the C4 carbon, allowing chemists to deliberately flip the vectorial projection of the attached pharmacophore.
Fig 2: Mechanistic pathway for incorporating the tetrahydropyran scaffold into an API.
Step-by-Step Methodology: Sₙ2 Displacement of the C4 Hydroxyl
Step 1: Hydroxyl Activation. Dissolve the validated scaffold in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 1.5 equivalents of triethylamine (Et₃N) and cool the system to 0 °C. Dropwise, add 1.2 equivalents of methanesulfonyl chloride (MsCl). Stir for 2 hours. Causality: The low temperature prevents elimination side-reactions (E2), ensuring maximum yield of the C4-mesylate intermediate.
Step 2: Nucleophilic Displacement. Isolate the mesylate via a quick aqueous workup and redissolve it in anhydrous N,N-dimethylformamide (DMF). Add 2.0 equivalents of the desired nucleophile (e.g., a primary amine pharmacophore) and 2.0 equivalents of potassium carbonate (K₂CO₃) as a non-nucleophilic base.
Step 3: Thermal Inversion. Heat the reaction mixture to 80 °C for 12 hours. Causality: The steric bulk of the adjacent ring system requires elevated thermal energy to overcome the activation barrier of the backside attack. The Sₙ2 mechanism ensures 100% stereochemical inversion at the C4 position.
Step 4: Isolation and Purification. Quench the reaction with water, extract with ethyl acetate, and purify the organic layer via flash column chromatography (silica gel, hexane/EtOAc gradient) to isolate the functionalized API intermediate.
References
Title: Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization
Source: MacMillan Group, Princeton University
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Title: Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold
Source: ResearchGate / European Journal of Medicinal Chemistry
URL: [Link]
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol. Designed for researchers, scientists, a...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the predicted chemical shifts, the underlying principles governing these values, a detailed experimental protocol for data acquisition, and the critical influence of stereochemistry on the NMR spectra.
Introduction
2-Butyl-2-methyltetrahydro-2H-pyran-4-ol is a substituted tetrahydropyranol, a class of heterocyclic compounds of significant interest in fragrance chemistry and as building blocks in organic synthesis. Its structural complexity, featuring a stereocenter at the C4 position and a quaternary C2 carbon, gives rise to a distinct and informative NMR profile. Understanding the ¹H and ¹³C NMR spectra is paramount for structural elucidation, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a foundational understanding of its NMR properties, grounded in established spectroscopic principles.
Predicted ¹H and ¹³C NMR Chemical Shifts
In the absence of a publicly available, experimentally verified spectrum for 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol, this guide presents predicted chemical shifts. These predictions are derived from the analysis of structurally analogous compounds, established NMR databases, and fundamental principles of NMR spectroscopy. It is important to note that actual experimental values may vary slightly depending on factors such as solvent, concentration, and temperature.[1][2]
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts are summarized in Table 1 . The numbering of the carbon atoms is illustrated in the molecular structure diagram below.
Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol in CDCl₃
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Rationale for Prediction
C2
~73-76
Quaternary carbon attached to two oxygen atoms (in the ring and implicit in the structure), leading to a significant downfield shift.
C3
~40-44
Methylene carbon adjacent to the hydroxyl-bearing carbon.
C4
~65-69
Carbon bearing the hydroxyl group, resulting in a downfield shift due to the electronegativity of oxygen.
C5
~38-42
Methylene carbon adjacent to the ring oxygen.
C6
~60-64
Methylene carbon adjacent to the ring oxygen and the quaternary C2.
C7 (CH₃)
~22-26
Methyl group at the C2 position.
C8 (CH₂)
~35-39
Methylene group of the butyl chain attached to C2.
C9 (CH₂)
~25-29
Methylene group of the butyl chain.
C10 (CH₂)
~21-25
Methylene group of the butyl chain.
C11 (CH₃)
~13-15
Terminal methyl group of the butyl chain.
Predicted ¹H NMR Chemical Shifts
The predicted ¹H NMR chemical shifts are detailed in Table 2 . The complexity of the spectrum is expected to arise from diastereotopic protons and complex spin-spin coupling patterns.
Table 2: Predicted ¹H NMR Chemical Shifts for 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol in CDCl₃
Proton(s)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling (J, Hz)
Rationale for Prediction
H4
~3.8-4.1
m
Proton on the hydroxyl-bearing carbon, deshielded by the oxygen atom.
H6 (axial & equatorial)
~3.4-3.8
m
Diastereotopic protons adjacent to the ring oxygen, expected to show complex splitting.
OH
variable (~1.5-3.5)
br s
Broad singlet, chemical shift is concentration and solvent dependent due to hydrogen bonding.[3]
H3, H5 (axial & equatorial)
~1.4-2.0
m
Methylene protons on the tetrahydropyran ring.
H8 (CH₂)
~1.3-1.6
m
Methylene protons of the butyl chain.
H9, H10 (CH₂)
~1.2-1.5
m
Methylene protons of the butyl chain.
C7-H (CH₃)
~1.1-1.3
s
Methyl group at the C2 position, appears as a singlet.
H11 (CH₃)
~0.8-1.0
t
~7
Terminal methyl group of the butyl chain, appears as a triplet.
The Causality Behind Experimental Choices and Spectral Interpretation
The predicted chemical shifts are based on several key principles of NMR spectroscopy:
Inductive Effects: The electronegative oxygen atom in the tetrahydropyran ring and the hydroxyl group at C4 cause a significant downfield shift (deshielding) for adjacent carbons and protons (C2, C4, C6, H4, H6).[1][4]
Stereochemistry and Diastereotopicity: The chiral center at C4 renders the protons on the methylene groups of the ring (C3, C5, and C6) diastereotopic. This means they are in chemically non-equivalent environments and will have different chemical shifts, leading to more complex splitting patterns (multiplets).
Hydrogen Bonding: The chemical shift of the hydroxyl proton (OH) is highly variable and depends on the extent of hydrogen bonding, which is influenced by concentration, solvent, and temperature.[2][3] The presence of an intramolecular hydrogen bond between the hydroxyl group and the ring oxygen is possible and would influence the conformation and chemical shifts.[5][6]
To confirm the presence of the OH group, a D₂O exchange experiment can be performed. Upon adding a drop of D₂O to the NMR sample, the OH proton will exchange with deuterium, causing its signal to disappear from the ¹H NMR spectrum.[3]
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol.
1. Sample Preparation:
Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.
Add approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which is a good choice for many organic molecules.[3][7] Other deuterated solvents can be used depending on the solubility of the compound.[8]
Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[3][7]
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.
2. NMR Spectrometer Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
3. ¹H NMR Data Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
The number of scans can range from 8 to 64, depending on the sample concentration.
4. ¹³C NMR Data Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.
A larger number of scans (e.g., 1024 or more) will likely be required due to the lower natural abundance of the ¹³C isotope.
A relaxation delay of 2-5 seconds is recommended.
5. 2D NMR Experiments (Optional but Recommended):
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons like C2.
Visualization of Molecular Structure and Key NMR Relationships
The following diagram illustrates the molecular structure of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol with the atom numbering used in this guide.
Caption: Molecular structure of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol with atom numbering.
The following workflow diagram illustrates the process of NMR-based structural elucidation for this molecule.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
The ¹H and ¹³C NMR spectra of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol are predicted to be rich in structural information. The chemical shifts are governed by the electronic environment created by the heterocyclic ring and the hydroxyl and alkyl substituents. A thorough analysis, potentially including two-dimensional NMR techniques, is essential for the complete and unambiguous assignment of all proton and carbon signals. The principles and protocols outlined in this guide provide a robust framework for researchers to approach the NMR characterization of this molecule and its analogs, ensuring scientific integrity and fostering deeper insights into its chemical nature.
References
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Doc Brown's Advanced Organic Chemistry Revision Notes: Interpreting and explaining the H-1 (proton) NMR spectrum of butan-2-ol. (URL: [Link])
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Lönnberg, T., et al. (2014). Conformational effects due to stereochemistry and C3-substituents in xylopyranoside derivatives as studied by NMR spectroscopy. Organic & Biomolecular Chemistry, 12(45), 9235-9244. (URL: [Link])
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ResearchGate: Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica. (URL: [Link])
Hoffbauer, M. A., & Piers, W. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2157-2166. (URL: [Link])
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Crystal structure and stereochemistry of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol
An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol Abstract The tetrahydropyran (THP) moiety is a ubiquitous structural motif in a vast array of natural p...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol
Abstract
The tetrahydropyran (THP) moiety is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds. Its stereochemical and conformational intricacies play a pivotal role in dictating molecular shape, and by extension, biological activity. This guide provides a comprehensive technical overview of the stereochemical and structural analysis of a representative substituted THP, 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol. While a definitive crystal structure for this specific molecule is not publicly available, this document outlines the authoritative methodologies for its synthesis, stereochemical elucidation, and structural characterization. We will delve into the causality behind experimental design, from a plausible synthetic route via Prins-type cyclization to the powerful combination of advanced Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry for stereochemical assignment. Furthermore, we present a self-validating protocol for single-crystal X-ray diffraction, the gold-standard for unambiguous structural determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the stereostructural analysis of saturated heterocyclic systems.
Introduction: The Significance of the Tetrahydropyran Scaffold
The tetrahydropyran ring, a six-membered oxygen-containing heterocycle, is a cornerstone of modern organic chemistry and medicinal chemistry. Its prevalence in nature is a testament to its thermodynamic stability and its utility as a scaffold for complex molecular architectures. The chair-like conformation of the THP ring, analogous to cyclohexane, allows for precise spatial orientation of substituents in either axial or equatorial positions. This stereochemical control is fundamental to the specific molecular recognition events that underpin biological function.
2-Butyl-2-methyltetrahydro-2H-pyran-4-ol presents a fascinating case study. With two stereogenic centers at the C2 and C4 positions, the molecule can exist as four possible stereoisomers (two pairs of enantiomers). The interplay of the bulky butyl group and the methyl group at the C2 position, along with the hydroxyl group at C4, dictates the conformational preferences of the ring and the relative orientation of these substituents. A thorough understanding of these structural features is critical for any application, from fragrance chemistry to the design of novel therapeutics.
Synthesis via Prins-Type Cyclization: A Stereoselective Approach
A robust and convergent method for the synthesis of 2,4-disubstituted tetrahydropyran-4-ols is the acid-catalyzed Prins-type cyclization.[1][2] This reaction involves the condensation of an aldehyde with a homoallylic alcohol. For the synthesis of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol, a logical choice of precursors would be 2-methylhex-5-en-2-ol and formaldehyde (or a formaldehyde equivalent like paraformaldehyde).
The causality behind this choice lies in the mechanism of the Prins cyclization. An acid catalyst protonates the aldehyde, which is then attacked by the alkene of the homoallylic alcohol. The resulting intermediate cation is trapped intramolecularly by the hydroxyl group to form the tetrahydropyran ring. The reaction generally favors the formation of the cis-2,4-disubstituted product, where the substituents adopt equatorial positions in the more stable chair conformation.[2]
Caption: Synthetic workflow for 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol.
Experimental Protocol: Prins-Type Cyclization
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylhex-5-en-2-ol (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).
Cooling: Cool the solution to 0 °C using an ice bath.
Catalyst Addition: Slowly add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) (0.2 eq), to the stirred solution. The use of a Lewis acid is crucial for activating the aldehyde and promoting the cyclization at lower temperatures, which enhances stereoselectivity.[2]
Aldehyde Addition: Add a solution of formaldehyde (1.2 eq) in CH₂Cl₂ dropwise to the reaction mixture over 30 minutes.
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
Stereochemical and Conformational Analysis
The synthesized product will be a mixture of stereoisomers. The primary task is to determine the relative stereochemistry (cis or trans) of the major and minor isomers and to understand their conformational preferences.
Conformational Preferences
The tetrahydropyran ring predominantly adopts a chair conformation to minimize torsional strain.[3][4] The substituents at C2 and C4 will preferentially occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions.
C2 Substituents: The C2 position is quaternary, bearing both a butyl and a methyl group. The larger butyl group will have a strong preference for the equatorial position to minimize steric strain.
C4 Substituent: The hydroxyl group at C4 can be either axial or equatorial. The equatorial orientation is generally favored.
Therefore, the most stable conformation for the cis-isomer is expected to have the C2-butyl group and the C4-hydroxyl group in equatorial positions. For the trans-isomer, one of these groups would be forced into an axial position, leading to a higher energy conformation.
NMR Spectroscopy: The Key to Relative Stereochemistry
NMR spectroscopy is the most powerful tool for elucidating the relative stereochemistry of diastereomers in solution.[5][6] A combination of ¹H, ¹³C, COSY, HSQC, and NOESY/ROESY experiments is required for a complete assignment.
NMR Technique
Purpose
¹H NMR
Provides information on the chemical environment of protons. The coupling constants (J-values) between vicinal protons are highly dependent on the dihedral angle.[7]
¹³C NMR
Provides information on the carbon skeleton. The chemical shifts can be indicative of axial or equatorial substitution.
COSY
Correlates protons that are coupled to each other, helping to identify spin systems.
HSQC
Correlates protons directly to the carbons they are attached to, aiding in the assignment of both ¹H and ¹³C spectra.
NOESY/ROESY
Identifies protons that are close in space, providing definitive evidence for the relative orientation of substituents (axial vs. equatorial).[8]
Interpreting the Data:
The key to distinguishing between the cis and trans isomers lies in the analysis of the proton at C4 (the CH-OH proton).
In the cis-isomer (diequatorial substituents): The C4 proton will be in an axial position. It will exhibit large axial-axial couplings (J ≈ 8-12 Hz) to the axial protons at C3 and C5.
In the trans-isomer (one axial, one equatorial substituent): If the C4 hydroxyl is axial, the C4 proton is equatorial. It will show small equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz) to the protons at C3 and C5.
A Nuclear Overhauser Effect (NOE) between the C2-methyl/butyl group and the C4-hydroxyl proton would also provide spatial information to support the stereochemical assignment.
Single-Crystal X-ray Diffraction: The Definitive Structure
While NMR provides excellent information about the structure in solution, single-crystal X-ray diffraction (SCXRD) provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and the precise three-dimensional arrangement of atoms.[9][10] Although obtaining a suitable crystal of an oil or low-melting solid can be challenging, it remains the gold standard for structural elucidation.[9]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Protocol for Single-Crystal X-ray Diffraction
Crystal Growth: A purified sample of a single diastereomer is dissolved in a minimal amount of a suitable solvent or solvent mixture. High-quality single crystals are grown by slow evaporation, vapor diffusion, or slow cooling.[11] This is often the most challenging step.
Crystal Selection and Mounting: A suitable crystal (typically < 0.3 mm in all dimensions, transparent, and without visible defects) is selected under a microscope and mounted on a goniometer head.[11]
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
Structure Solution: The diffraction data are processed to determine the unit cell dimensions and space group. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[12]
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are refined using a least-squares algorithm to achieve the best fit between the observed diffraction data and the data calculated from the model.
Analysis: The final refined structure provides precise information on bond lengths, bond angles, torsional angles, and intermolecular interactions, thus definitively confirming the relative and, if a chiral reference is present, absolute stereochemistry.
Computational Chemistry: A Predictive and Corroborative Tool
In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for studying the stereochemistry and conformational landscape of molecules.[3][13]
Applications of DFT:
Conformational Searching: A systematic search can identify all low-energy conformers (e.g., chair, boat, twist-boat) and provide their relative energies, thus predicting the most stable conformations.[14]
Prediction of NMR Parameters: DFT calculations can predict ¹H and ¹³C chemical shifts and coupling constants for different stereoisomers and conformers. Comparing these predicted values with experimental data can strongly support or refute a proposed structure.
Vibrational Spectroscopy: Theoretical IR and Raman spectra can be calculated and compared with experimental spectra to further confirm the structure.
Conclusion
The structural and stereochemical elucidation of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol serves as a model for the comprehensive analysis of substituted saturated heterocycles. A well-designed synthetic strategy, such as the Prins-type cyclization, provides access to the target molecule. The cornerstone of stereochemical assignment in solution is advanced NMR spectroscopy, where the analysis of coupling constants and NOE data allows for the differentiation of diastereomers and the determination of their preferred conformations. While challenging, single-crystal X-ray diffraction offers the ultimate, unambiguous structural proof. Finally, computational chemistry provides a powerful predictive and corroborative framework to support experimental findings. The integrated application of these techniques, as outlined in this guide, constitutes a robust and self-validating system for the authoritative characterization of complex organic molecules.
References
Investigation of Prins reaction for the synthesis of 2, 4- disubstituted tetrahydropyran derivatives and 1, 3-dioxanes using pol. Journal of Chemical Sciences, 2012.
Bjornsson, R., & Arnason, I. Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Physical Chemistry Chemical Physics, 2009.
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Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, Royal Society of Chemistry.
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Raju, N. M., Babu, J. M., & Rao, B. V. Synthesis of cis and trans 2,4,6-Tetrahydropyranols via Prins-Type Cyclization and Mitsunob Inversion. SciSpace, 2017.
Furihata, K., & Tashiro, M. Stereochemical elucidation of natural products using the novel NOE quantification combined with nJ H-H and nJ C-H coupling constants.
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An In-depth Technical Guide to the Thermodynamic Stability of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol Isomers
Abstract: The tetrahydropyran (THP) scaffold is a privileged structure in medicinal chemistry, frequently appearing in natural products and synthetic drug candidates. The stereochemical configuration of substituents on t...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: The tetrahydropyran (THP) scaffold is a privileged structure in medicinal chemistry, frequently appearing in natural products and synthetic drug candidates. The stereochemical configuration of substituents on the THP ring profoundly influences molecular conformation and, consequently, biological activity. This guide provides an in-depth analysis of the factors governing the thermodynamic stability of the diastereomers of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol. We explore the complex interplay of steric hindrance, stereoelectronic effects, and intramolecular hydrogen bonding. This document synthesizes theoretical principles with actionable computational and experimental protocols designed for researchers in drug discovery and chemical synthesis, offering a comprehensive framework for predicting and validating the most stable isomeric forms of highly substituted THP systems.
Introduction: The Significance of Stereochemistry in Tetrahydropyran Systems
The tetrahydropyran ring is a ubiquitous structural motif found in a vast array of bioactive molecules, including carbohydrates and complex polyether natural products.[1] Its prevalence stems from its ability to present substituents in well-defined three-dimensional arrangements, which is critical for precise molecular recognition at biological targets. The thermodynamic stability of a given isomer dictates its relative population at equilibrium, a crucial factor in synthesis, purification, and pharmacology.
The molecule at the center of this guide, 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol, presents a compelling case study. It possesses two stereocenters at the C2 and C4 positions, giving rise to four possible stereoisomers. The gem-disubstitution at the C2 anomeric center with two alkyl groups of significantly different sizes (methyl vs. n-butyl) and a hydroxyl group at the C4 position creates a rich conformational landscape. Understanding which isomer is the most stable, and why, requires a detailed analysis of competing energetic factors. This guide will dissect these factors and provide robust protocols for their evaluation.
The Stereoisomers of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol
With stereocenters at C2 and C4, four distinct stereoisomers exist: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). These can be grouped into two pairs of enantiomers and two pairs of diastereomers. For the purpose of thermodynamic stability, we are concerned with the relative energies of the diastereomeric pairs, which have different physical and chemical properties.
The key structural question revolves around the cis versus trans relationship between the substituents at C2 and C4. In the most stable chair conformation, substituents can occupy either axial or equatorial positions. The relative stability of the isomers will be determined by the specific arrangement that minimizes energetically unfavorable interactions.
Core Principles Governing Thermodynamic Stability
The preferred conformation and, therefore, the most stable isomer, is determined by a delicate balance of several key energetic contributions.
Conformational Analysis and Steric Strain
Like cyclohexane, the tetrahydropyran ring adopts a low-energy chair conformation to minimize torsional strain.[2] Substituents in axial positions experience destabilizing 1,3-diaxial interactions with other axial groups and the ring itself. The energetic penalty for a substituent to be in an axial position is quantified by its "A-value".[3]
The C2 carbon is gem-disubstituted with a methyl and a much larger n-butyl group.[6][7] To minimize steric strain, the ring will overwhelmingly adopt a conformation where the bulky n-butyl group occupies an equatorial position . This effectively locks the conformation, forcing the smaller methyl group into the axial position.
Stereoelectronic Effects: The Anomeric Effect
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) of a pyran ring to occupy the axial position, despite steric considerations.[8] This is a stereoelectronic effect, often explained by a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen (n) and the antibonding orbital (σ) of the axial C2-substituent bond (n → σ).[9]
In our target molecule, the C2 carbon is bonded to two alkyl groups and the ring oxygen. While the classic anomeric effect involves electronegative substituents, related hyperconjugative interactions can still influence stability.[9] However, the dominant factor at the C2 position will be the powerful steric demand of the n-butyl group, which overrides subtle electronic preferences and forces it into the equatorial orientation.
The Decisive Role of Intramolecular Hydrogen Bonding
A hydroxyl group at the C4 position introduces the possibility of intramolecular hydrogen bonding. This non-covalent interaction can be a powerful stabilizing force. Specifically, a 4-axial hydroxyl group can form a stabilizing hydrogen bond with the endocyclic ring oxygen (O1).[10] This interaction creates a pseudo six-membered ring, which significantly lowers the overall energy of that conformation.
This creates a fascinating energetic trade-off:
An equatorial 4-OH is sterically favored (lower A-value).
An axial 4-OH is sterically disfavored but can be significantly stabilized by an intramolecular hydrogen bond.
For many 4-hydroxytetrahydropyrans, the stabilization afforded by this hydrogen bond is strong enough to overcome the steric penalty, making the conformer with the axial hydroxyl group more stable.[11]
Synthesis of Findings: Predicting the Most Stable Isomer
Based on the principles above, we can predict the most stable isomer of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol:
C2 Conformation: The n-butyl group will be equatorial to minimize steric strain, forcing the methyl group to be axial .
C4 Conformation: The hydroxyl group will likely be axial to take advantage of the stabilizing intramolecular hydrogen bond with the ring oxygen.
This arrangement corresponds to the cisdiastereomer , where the bulky C2-butyl group and the C4-hydroxyl group are on the same face of the ring when viewed in a flattened representation, but adopt an equatorial/axial arrangement in the chair form.
The diagram below illustrates the key stabilizing and destabilizing interactions in the predicted most stable isomer (cis) versus the less stable trans isomer.
Caption: Key energetic factors governing the stability of cis vs. trans isomers.
Computational Workflow for Stability Analysis
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are indispensable tools for quantifying the relative energies of diastereomers.[12] A rigorous computational approach provides a quantitative prediction of isomer stability before embarking on synthetic efforts.[13]
Protocol: DFT-Based Energy Calculation
This protocol outlines a standard, robust workflow for determining the relative Gibbs free energies (ΔG) of the isomers.
Step 1: Initial 3D Structure Generation
Action: Generate 3D structures for all four stereoisomers ((2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R)).
Causality: This is the starting point for all subsequent calculations. Ensure correct stereochemistry is defined.
Step 2: Conformational Search
Action: Perform a systematic or stochastic conformational search for each isomer using a molecular mechanics (MM) force field (e.g., MMFF).
Causality: Flexible molecules can exist in multiple low-energy conformations.[14] Failing to identify the global minimum energy conformer for each isomer will lead to inaccurate relative energy calculations. A wide energy window (e.g., 10 kcal/mol) should be used to ensure all relevant conformers are found.[15]
Step 3: DFT Geometry Optimization
Action: Take all unique conformers from Step 2 and perform a full geometry optimization using a DFT method.
Methodology: A common and well-validated level of theory is B3LYP-D3/6-31G(d) . The "D3" component is crucial as it adds a dispersion correction, which is important for accurately modeling non-covalent interactions like intramolecular hydrogen bonding.[16][17]
Solvent Model: Include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate the experimental conditions (e.g., in chloroform or water).[12]
Causality: This step refines the MM structures to find the nearest local energy minimum on the QM potential energy surface.
Step 4: Frequency Calculation
Action: Perform a frequency calculation on each optimized geometry at the same level of theory.
Causality: This serves two purposes: 1) It confirms that the structure is a true energy minimum (no imaginary frequencies). 2) It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).
Step 5: Single-Point Energy Refinement
Action: Perform a single-point energy calculation on each optimized geometry using a larger basis set.
Methodology: A recommended level is ωB97X-D/6-311+G(2df,2p) .[12]
Causality: Using a larger basis set provides a more accurate electronic energy. This multi-level approach balances computational cost and accuracy, as optimizing with a large basis set is computationally expensive.[16]
Step 6: Calculate Gibbs Free Energy and Relative Stabilities
Action: For each conformer, combine the refined electronic energy (Step 5) with the thermal corrections to the Gibbs free energy (Step 4). Identify the global minimum (lowest G) for each of the four stereoisomers.
Analysis: The relative thermodynamic stability is the difference in Gibbs free energy (ΔG) between the lowest-energy conformers of the diastereomers. The population of each isomer at equilibrium can be calculated using the Boltzmann distribution equation.
Caption: A validated workflow for computational stability analysis.
Predicted Stability Data (Hypothetical)
The results of the DFT calculations would be summarized in a table for clear comparison.
Isomer Configuration
Relative Gibbs Free Energy (ΔG, kcal/mol)
Predicted Population at 298 K (%)
Key Conformation Feature
cis-(2S,4R) / (2R,4S)
0.00
~90%
Axial OH (H-bonded)
trans-(2S,4S) / (2R,4R)
+1.5
~10%
Equatorial OH (No H-bond)
Note: These are hypothetical values for illustrative purposes. The actual energy difference will depend on the precise level of theory and solvent model used.
Experimental Validation Protocols
Computational predictions must be validated by experimental data.[18] A combination of synthesis, separation, and spectroscopic or thermodynamic analysis provides the ultimate proof of the relative stabilities.
Synthesis and Isomer Separation
A plausible synthetic route would involve a Prins cyclization or a related strategy to construct the substituted tetrahydropyran ring.[19][20] Such reactions often yield a mixture of diastereomers. The first experimental challenge is to separate these isomers, typically using column chromatography on silica gel. The difference in polarity between the isomers (due to the availability of the hydroxyl group for hydrogen bonding with the silica) often allows for successful separation.
Protocol: NMR-Based Conformational Analysis
¹H NMR spectroscopy is a powerful tool for determining the axial or equatorial position of the C4-proton, and by extension, the C4-hydroxyl group.
Step 1: Sample Preparation
Action: Dissolve a pure sample of a single isolated diastereomer in a suitable deuterated solvent (e.g., CDCl₃).
Causality: A pure sample is essential to avoid overlapping signals from other isomers.
Step 2: Acquire ¹H NMR Spectrum
Action: Acquire a high-resolution ¹H NMR spectrum.
Causality: High resolution is needed to accurately measure the coupling constants (J-values).
Step 3: Identify the C4-Proton Signal
Action: Locate the signal corresponding to the proton attached to the carbon bearing the hydroxyl group (H4). This signal will typically be a multiplet in the 3.5-4.5 ppm range. COSY or HSQC experiments can be used for unambiguous assignment.
Step 4: Analyze the Coupling Constants (J-values)
Action: Measure the J-values for the H4 signal. The key is the coupling between H4 and the adjacent axial protons on C3 and C5.
Interpretation:
Large J-values (J_ax-ax ≈ 8-12 Hz): Indicate an axial-axial relationship. This means H4 is axial , and therefore the hydroxyl group is equatorial .
Small J-values (J_ax-eq, J_eq-eq ≈ 2-5 Hz): Indicate axial-equatorial or equatorial-equatorial relationships. If the H4 signal appears as a broad singlet or a multiplet with only small couplings, it implies H4 is equatorial , and the hydroxyl group is axial .[21]
Step 5: Correlate with Isomer Identity
Action: Match the NMR data to the separated isomers. The isomer displaying a C4-proton with small J-values corresponds to the predicted stable cis isomer with an axial OH group.
Protocol: Thermodynamic Equilibration
This experiment directly measures the thermodynamic equilibrium between the diastereomers.[22]
Step 1: Prepare a Mixture of Isomers
Action: Use either a pure sample of one diastereomer or a mixture of known composition.
Causality: Starting with a non-equilibrium mixture is necessary to observe the change over time.
Step 2: Select Equilibration Conditions
Action: Dissolve the sample in a suitable solvent and add a catalyst that facilitates reversible ring-opening and closing, or epimerization at a stereocenter. A common choice is a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or base.
Causality: The catalyst must be able to break and reform bonds in a way that allows the isomers to interconvert and reach their lowest energy distribution. The reaction is often gently heated to accelerate the process.[23]
Step 3: Monitor the Reaction Over Time
Action: At various time points, take aliquots of the reaction mixture, quench the catalyst (e.g., by adding a base to neutralize the acid), and analyze the composition.
Analysis Method: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are ideal for quantifying the ratio of the diastereomers.
Step 4: Determine Equilibrium
Action: Continue monitoring until the ratio of the diastereomers becomes constant over several time points.
Causality: A constant ratio indicates that the system has reached thermodynamic equilibrium. This final ratio directly reflects the relative thermodynamic stabilities of the isomers.
Conclusion
The thermodynamic stability of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol isomers is governed by a hierarchy of energetic factors. While steric effects are powerful, particularly the demand for the n-butyl group to occupy an equatorial position, the most decisive factor is the stabilizing intramolecular hydrogen bond between an axial 4-hydroxyl group and the ring oxygen. This interaction is predicted to be strong enough to overcome the inherent steric preference for an equatorial hydroxyl group, making the cis diastereomer the most stable isomer. This guide provides a robust framework, combining predictive computational modeling with definitive experimental validation protocols, to enable researchers to confidently determine the stereochemical and conformational preferences of complex substituted tetrahydropyran systems.
References
Aliev, A. E., Mia, Z. A., Busson, M. J. M., Fitzmaurice, R. J., & Caddick, S. (2012). Diastereomer configurations from joint experimental-computational analysis. Journal of Organic Chemistry, 77(14), 6290-5. Available at: [Link]
van der Meer, L., et al. (2023). Thermodynamics Determine the Diastereochemical Outcome of Catalytic Reactions. University of Groningen Research Portal. Available at: [Link]
Kutateladze, A. G., & Zubenko, Y. S. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry. Available at: [Link]
Fukushima, T., et al. (2015). Computational prediction of diastereomeric separation behavior of fluorescent o-phthalaldehyde derivatives of amino acids. Journal of Chromatography A. Available at: [Link]
Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Available at: [Link]
Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances. Available at: [Link]
Wikipedia contributors. (n.d.). Anomeric effect. Wikipedia. Available at: [Link]
da Silva, C. O., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Carbohydrate Research, 451, 29-35. Available at: [Link]
Bursch, M., Mewes, J-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available at: [Link]
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Frelek, J., et al. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules. Available at: [Link]
da Silva, F. P., Jr., et al. (2019). A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. Molecules. Available at: [Link]
Yong, J. R., et al. (2021). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling. Available at: [Link]
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Molecular Weight and Exact Mass of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol: A Comprehensive Analytical Guide
Executive Summary As a Senior Application Scientist, I frequently design analytical workflows to rigorously validate the identity and purity of complex organic scaffolds. 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol (CAS: )[...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I frequently design analytical workflows to rigorously validate the identity and purity of complex organic scaffolds. 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol (CAS: )[1] is a highly specialized tetrahydropyran derivative. While structurally related to common fragrance compounds like Florosa (its isobutyl isomer)[2], this specific n-butyl substituted pyranol serves as a critical intermediate in advanced synthetic chemistry and medicinal drug development. Accurate determination of its molecular weight and exact mass is the foundational step for downstream metabolomic tracking, pharmacokinetic profiling, and structural elucidation.
Structural Deconstruction and Mass Causality
The mass of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol is dictated by its precise atomic composition and spatial arrangement.
Base Scaffold : The core is a tetrahydro-2H-pyran ring, a saturated six-membered heterocycle containing one oxygen atom.
Substitutions :
At the C2 position , the ring is di-substituted with a butyl group (-C4H9) and a methyl group (-CH3). The steric bulk of the n-butyl chain significantly increases the molecule's lipophilicity, shifting its retention time in reverse-phase chromatography compared to its isomers.
At the C4 position , a hydroxyl group (-OH) is present. This functional group provides a critical site for hydrogen bonding and phase II metabolic conjugation (e.g., glucuronidation) in biological systems.
Formula Derivation : Summing the carbon skeleton (5 carbons in the ring + 4 in the butyl group + 1 in the methyl group) yields 10 carbon atoms. The hydrogen count totals 20, and the oxygen count is 2 (one ether, one hydroxyl). This establishes the empirical formula [2].
Quantitative Mass Data
To ensure analytical precision, we must distinguish between the Average Molecular Weight (calculated using the natural abundance of all isotopes) and the Monoisotopic Exact Mass (calculated using the most abundant primary isotopes: ^12C, ^1H, ^16O)[3].
Analytical Metric
Value
Causality / Application
Molecular Formula
C10H20O2
Derived directly from the tetrahydropyran core and C2/C4 substitutions[2].
Average Molecular Weight
172.268 g/mol
Used for bulk stoichiometric calculations in synthetic synthesis and yield determination[2].
Monoisotopic Exact Mass
172.14633 Da
The absolute target mass used for High-Resolution Mass Spectrometry (HRMS)[3].
[M+H]+ Exact Mass
173.15361 Da
The primary target precursor ion in positive Electrospray Ionization (ESI+).
[M+Na]+ Exact Mass
195.13610 Da
Common sodium adduct observed in LC-MS workflows due to glassware or solvent trace sodium.
Analytical Workflows for Mass Verification
To establish trustworthiness, any mass verification must be a self-validating system. Below is the field-proven protocol for validating the exact mass of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol using Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS).
Step-by-Step UHPLC-QTOF-MS Protocol:
Sample Preparation : Dissolve the synthesized analyte to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid.
Causality: Formic acid acts as a proton donor in solution, driving the formation of the [M+H]+ ion (m/z 173.1536) required for positive mode detection.
Chromatographic Separation : Inject 2 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Utilize a gradient elution from 5% to 95% organic modifier over 10 minutes.
Causality: The hydrophobic butyl chain ensures strong retention on the non-polar C18 stationary phase, effectively separating the target compound from highly polar matrix interferences or salts.
Ionization (ESI+) : Operate the electrospray ionization source in positive mode with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.
Causality: The ether oxygen in the pyran ring and the C4 hydroxyl group possess lone electron pairs, making them excellent sites for protonation.
Mass Calibration & Detection : Co-infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously during the acquisition run.
Self-Validating System: The lock-mass acts as an internal standard that continuously corrects for instrumental thermal drift, ensuring the mass accuracy of the [M+H]+ peak strictly remains below a 5 parts-per-million (ppm) error margin.
Data Analysis & Isotopic Validation : Extract the ion chromatogram (EIC) at m/z 173.1536. Validate the chemical identity by comparing the observed isotopic pattern against the theoretical distribution for C10H20O2.
Causality: The M+1 peak (m/z 174.1569) must exhibit approximately 11% relative abundance due to the natural presence of ^13C in the 10-carbon skeleton. A deviation here indicates isobaric contamination.
Mechanistic Workflow Diagram
Analytical Workflow for HRMS Validation of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol.
Implications in Drug Development & Synthetic Chemistry
In drug discovery, the tetrahydropyran ring is a privileged scaffold frequently utilized to mimic the geometry of cyclic sugars or to improve the metabolic stability of linear aliphatic chains.
Metabolite Tracking : When 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol undergoes hepatic metabolism, cytochrome P450 enzymes typically hydroxylate the terminal end of the butyl chain. Knowing the exact mass (172.14633 Da)[3] allows researchers to set up mass defect filters in their software to easily identify the +15.9949 Da shift, which corresponds to the oxidized metabolite (m/z 189.1485 for[M+H]+).
Synthetic Quality Control : During the cyclocondensation synthesis of this compound, exact mass validation ensures that no unreacted precursors or isobaric side-products (such as open-chain aliphatic aldehydes) contaminate the final batch. The strict <5 ppm mass accuracy combined with isotopic pattern matching provides unambiguous proof of the C10H20O2 formula[2].
References
PubChem - NIH . "2-Ethyloctanoic acid | C10H20O2 | CID 91342" (Reference for C10H20O2 exact mass metrics). Available at:[Link]
Mechanism of ring formation in 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol synthesis
An In-depth Technical Guide Topic: Mechanism of Ring Formation in 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The tetrahydrop...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide
Topic: Mechanism of Ring Formation in 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Consequently, the development of robust and stereoselective methods for its construction is a cornerstone of modern organic synthesis. This technical guide provides an in-depth analysis of the ring-forming mechanism for a specific, yet representative, member of this class: 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol. We will establish that the most direct and industrially relevant pathway is the acid-catalyzed Prins cyclization. This document will dissect the core reaction mechanism, explore the critical role of the catalyst, analyze the stereochemical implications of the transition state, and provide a validated, step-by-step experimental protocol suitable for laboratory application.
The Tetrahydropyran Scaffold: A Privileged Motif in Chemical Biology
Six-membered oxygen-containing heterocycles, particularly the tetrahydropyran (THP) core, are ubiquitous structural motifs in compounds of significant biological importance, including polyether antibiotics, marine toxins, and potent cytostatic agents.[3][4] The precise stereochemical arrangement of substituents on the THP ring is often critical for biological function, making stereocontrolled synthesis a paramount objective for chemists in drug discovery and natural product synthesis. Methodologies such as intramolecular oxa-Michael additions, hetero-Diels-Alder reactions, and cyclizations onto epoxides have all been developed to this end.[3][5][6] However, for the synthesis of 4-hydroxytetrahydropyrans, the Prins reaction and its variants offer a particularly powerful and convergent approach.[1][7]
The Prins Cyclization: A Convergent Strategy for THP-4-ol Synthesis
A retrosynthetic analysis of the target molecule, 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol, logically points to a disconnection across the C2-O1 and C4-C5 bonds. This reveals the key starting materials for a Prins cyclization: 2-hexanone (supplying the C2, the butyl and methyl substituents, and the C3 methylene) and 3-buten-1-ol (supplying O1, C6, C5, and the C4 carbon bearing the hydroxyl group).
The Core Ring-Formation Mechanism
The Prins cyclization is an acid-catalyzed reaction between a carbonyl compound and a homoallylic alcohol.[8] The reaction proceeds through a series of well-defined cationic intermediates, culminating in the formation of the stable tetrahydropyran ring.
The mechanism unfolds as follows:
Carbonyl Activation: The reaction is initiated by the activation of the ketone (2-hexanone) by an acid catalyst. Brønsted acids protonate the carbonyl oxygen, while Lewis acids coordinate to it. This step significantly increases the electrophilicity of the carbonyl carbon.
Formation of the Key Oxocarbenium Ion: The activated carbonyl is highly susceptible to intramolecular interactions. The crucial intermediate is a highly reactive tertiary oxocarbenium ion. This species is the primary electrophile that drives the cyclization.[1]
Intramolecular C-C Bond Formation (Cyclization): The nucleophilic π-bond of the homoallylic alcohol (3-buten-1-ol) attacks the electrophilic carbon of the oxocarbenium ion. This is the ring-closing step, forming the C-C bond between C5 and C6 (from the butenol) and the carbonyl carbon (C2 of the final product).
Cationic Intermediate & Nucleophilic Trapping: This cyclization event results in a new tertiary carbocation at the C4 position. This cation is then rapidly trapped by a nucleophile present in the reaction medium. In aqueous acidic conditions, this nucleophile is water, leading directly to the desired 4-hydroxyl group upon deprotonation.[7]
Mechanistic Pathway Diagram
The following diagram illustrates the step-by-step formation of the tetrahydropyran ring.
Caption: The acid-catalyzed Prins cyclization pathway for 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol.
The Decisive Role of the Acid Catalyst
The choice of acid catalyst is a critical parameter that dictates reaction efficiency, selectivity, and overall yield. Both Brønsted and Lewis acids are widely employed, each with distinct advantages.[9][10]
Brønsted Acids: Reagents like sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and solid-supported acids like Amberlyst-15 are effective and economical.[10][11] Amberlyst-15, an ion-exchange resin, is particularly noteworthy as it simplifies product isolation and catalyst removal through simple filtration, aligning with green chemistry principles.[10]
Lewis Acids: A wide range of Lewis acids, including SnCl₄, In(OTf)₃, BiCl₃, and TMSOTf, have been successfully used to promote Prins cyclizations.[1][8] They often operate under milder conditions and can offer superior control over diastereoselectivity by templating the transition state.[9]
Catalyst System
Typical Conditions
Yield (%)
Key Advantages/Disadvantages
Reference
H₂SO₄ (20%)
80-85 °C, neat
~50-65
Inexpensive, strong acid; can promote dehydration/side reactions.
Stereochemical Control: The Chair-Like Transition State
The stereochemical outcome of the Prins cyclization is often rationalized by invoking a chair-like transition state for the key C-C bond-forming step.[1][8] To minimize steric hindrance, the substituents on both the oxocarbenium ion and the incoming homoallylic alcohol prefer to occupy pseudo-equatorial positions.
For the synthesis of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol, the butyl and methyl groups are fixed at the C2 position. The cyclization proceeds through a transition state where the attacking alkene approaches the planar oxocarbenium ion in a way that leads to the thermodynamically favored chair conformation of the resulting carbocation intermediate. This generally results in a cis relationship between the larger substituent at C2 (butyl) and the newly formed C4-hydroxyl group, although the final product is often a mixture of diastereomers.
Self-Validating Experimental Protocol
This protocol describes a reliable and scalable synthesis using a heterogeneous acid catalyst, which ensures a self-validating system through simplified purification and high reproducibility.
Objective: To synthesize 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol.
Materials & Reagents:
Reagent
Formula
MW ( g/mol )
Amount
Moles
Purity
2-Hexanone
C₆H₁₂O
100.16
10.0 g
0.10
>99%
3-Buten-1-ol
C₄H₈O
72.11
7.21 g
0.10
>98%
Amberlyst-15 (H⁺ form)
-
-
1.7 g
10 wt%
-
Dichloromethane (DCM)
CH₂Cl₂
84.93
100 mL
-
Anhydrous
Sodium Bicarbonate
NaHCO₃
84.01
-
-
Saturated aq.
Magnesium Sulfate
MgSO₄
120.37
-
-
Anhydrous
Step-by-Step Methodology:
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hexanone (10.0 g, 0.10 mol), 3-buten-1-ol (7.21 g, 0.10 mol), and Amberlyst-15 resin (1.7 g).
Reaction Execution: Place the flask in a pre-heated oil bath at 75 °C and stir the mixture vigorously for 6 hours.
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC (20% Ethyl Acetate/Hexane) or GC-MS.
Work-up & Catalyst Removal: After completion, cool the reaction mixture to room temperature. Dilute with 100 mL of dichloromethane. Filter the mixture through a sintered glass funnel to remove the Amberlyst-15 catalyst. Wash the resin with an additional 20 mL of dichloromethane.
Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to yield the product as a colorless oil.
Expected Characterization Data:
Analysis
Expected Results for 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol (mixture of diastereomers)
Caption: A streamlined workflow for the synthesis and purification of the target tetrahydropyran-4-ol.
Conclusion
The synthesis of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol is most effectively achieved via an acid-catalyzed Prins cyclization of 2-hexanone and 3-buten-1-ol. The core of this transformation lies in the formation of a key oxocarbenium ion intermediate, which undergoes intramolecular attack by the alkene moiety. The reaction's stereochemical course is largely governed by a chair-like transition state that minimizes steric interactions. By employing solid-supported acid catalysts like Amberlyst-15, the synthesis becomes a robust, reproducible, and environmentally conscious process. This mechanistic understanding and the provided experimental framework offer a solid foundation for researchers engaged in the synthesis of complex molecules containing the vital tetrahydropyran scaffold.
References
Nakim, Y., & Chemler, S. R. (2014). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 12(6), 3518-3561. [Link]
Yadav, J. S., & Kumar, P. P. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1136-1196. [Link]
Rychnovsky, S. D., & Powell, N. A. (2000). Synthesis of the C22−C26 Tetrahydropyran Segment of Phorboxazole by a Stereoselective Prins Cyclization. Organic Letters, 2(9), 1341-1344. [Link]
Wolfe, J. P. (2007). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 5(13), 2045-2053. [Link]
Ghosh, A. K., & Li, J. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Organic Letters, 14(3), 854-857. [Link]
Hart, D. J., & Bennett, C. E. (2000). Prins Cyclization: General. Beilstein Journal of Organic Chemistry, 17, 1136-1196. [Link]
Csókás, D., Ho, A. X. Y., & Bates, R. W. (2019). How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. Organic & Biomolecular Chemistry, 17(28), 6845-6853. [Link]
Wang, X., et al. (2018). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 16(4), 544-547. [Link]
Csokas, D. (2019). The intramolecular oxa-Michael reaction for tetrahydropyran formation : mechanism and synthesis. Nanyang Technological University, Singapore. [Link]
Kulkarni, A. A., et al. (2011). Efficient Prins cyclization in environmentally benign method using ion exchange resin catalyst. Journal of Chemical Research, 35(8), 458-460. [Link]
Ho, A. X. Y., Csókás, D., & Bates, R. W. (2019). How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. Semantic Scholar. [Link]
Orellana-Paz, F., et al. (2020). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. Molecules, 25(22), 5408. [Link]
Elliot, M. C., & Williams, E. L. (2006). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. European Journal of Organic Chemistry, 2006(9), 2045-2053. [Link]
Braddock, D. C., & Liew, S. K. (2016). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Natural Product Reports, 33(5), 673-690. [Link]
Craig, D. (1987). The intramolecular Diels-Alder reaction: Recent advances and synthetic applications. Chemical Society Reviews, 16, 187-238. [Link]
Yadav, J. S., & Kumar, P. (2024). Terminal Cyclopropylsilyl Alcohols as Useful Key Units to Access 2,3,4,6-Tetrasubstituted Tetrahydropyran Scaffolds by Stereocontrolled Prins Cyclization. Organic Letters, 26(25), 5326-5331. [Link]
Krenske, E. H. (2012). Intramolecular Diels–Alder Reactions in Organic Synthesis. eScholarship, University of California. [Link]
Rychnovsky, S. D., & Kim, J. (2005). Novel Aza-Prins Cyclization and [3+2] Dipolar Cycloaddition Toward N-Heterocyclic Molecules. CORE. [Link]
Li, X., et al. (2018). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition. Catalysts, 8(3), 103. [Link]
Kim, J. Y., et al. (2024). An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence. Molecules, 29(7), 1561. [Link]
Hinkle, R. J., et al. (2022). Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. RSC Chemical Biology, 3(12), 1475-1481. [Link]
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Yadav, J. S., & Kumar, P. (2024). Terminal Cyclopropylsilyl Alcohols as Useful Key Units to Access 2,3,4,6-Tetrasubstituted Tetrahydropyran Scaffolds by Stereocontrolled Prins Cyclization. PMC. [Link]
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Givaudan SA. (2020). (2S,4R)-4-METHYL-2-(2-METHYLBUT-1-EN-1-YL)TETRAHYDRO-2H-PYRANEN AS FRAGRANCE INGREDIENT. European Patent Office, EP 3666763 A1. [Link]
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Piras, A., et al. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules, 23(9), 2181. [Link]
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Catalytic methods for the preparation of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol
Application Note: Catalytic Methods for the Preparation of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol Executive Summary The synthesis of highly substituted tetrahydropyran scaffolds is a critical operation in the developme...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Catalytic Methods for the Preparation of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol
Executive Summary
The synthesis of highly substituted tetrahydropyran scaffolds is a critical operation in the development of complex pharmaceutical intermediates, fragrance compounds, and specialized functional materials. The target molecule, 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol (CAS: 1934681-88-5)[1], features a 2,2-disubstitution pattern that locks the pyran ring into a rigid chair conformation. This application note details the robust, atom-economical synthesis of this compound via the intermolecular Prins cyclization [2]. By coupling 3-buten-1-ol with 2-hexanone under specific catalytic conditions, researchers can achieve high diastereoselectivity and yield.
Mechanistic Rationale & Pathway Dynamics
The Prins reaction merges C–C and C–O bond formation into a single, elegant transformation[2]. The causality behind the reaction's success lies in the precise control of the intermediate oxocarbenium ion.
When 2-hexanone is introduced to a Brønsted or Lewis acid catalyst, the carbonyl oxygen is activated, drastically lowering the LUMO energy. 3-Buten-1-ol (a homoallylic alcohol) undergoes nucleophilic addition to form a transient hemiacetal. Subsequent dehydration generates a highly electrophilic oxocarbenium ion. The tethered alkene then executes an intramolecular nucleophilic attack (cyclization), forming the tetrahydropyran ring and leaving a secondary carbocation at the C4 position. Finally, stereoselective hydration of this carbocation yields the target 4-ol product[2].
Because of the steric bulk of the butyl group from 2-hexanone, the transition state heavily favors placing the butyl group in the equatorial position. The subsequent hydration of the C4 carbocation typically occurs from the equatorial face to minimize 1,3-diaxial interactions, yielding a highly predictable diastereomer.
Figure 1: Mechanistic pathway of the Prins cyclization to form 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol.
Experimental Methodologies: A Dual-Catalyst Approach
To accommodate different laboratory scales and environmental constraints, we provide two distinct, self-validating protocols.
Protocol A: Green Synthesis via Phosphomolybdic Acid (PMA) in Aqueous Media
Causality & Design: Phosphomolybdic acid (PMA) acts as a mild, water-tolerant Brønsted acid. Running this reaction in water adheres to green chemistry principles and directly provides the nucleophile (H₂O) required to trap the C4 carbocation, preventing unwanted elimination into dihydropyrans[3].
Step-by-Step Procedure:
Catalyst Activation: In a 100 mL round-bottom flask, suspend PMA (20 mol%) in 20 mL of deionized water. Stir at 25 °C for 5 minutes to ensure uniform dispersion.
Carbonyl Pre-activation: Add 2-hexanone (12.0 mmol, 1.2 equiv) to the aqueous suspension. Stir vigorously for 10 minutes. The biphasic mixture allows the acid to activate the carbonyl at the interface.
Cyclization: Add 3-buten-1-ol (10.0 mmol, 1.0 equiv) dropwise over 15 minutes to prevent thermal spiking.
Maturation: Stir the reaction at room temperature for 6–8 hours.
In-Process Control (IPC): Pull a 50 µL aliquot, extract with ethyl acetate (EtOAc), and spot on a silica TLC plate (Hexanes:EtOAc 7:3). Stain with p-anisaldehyde. The target 4-ol will appear as a dark blue/purple spot (R_f ~0.35), distinct from the starting materials.
Workup: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ to neutralize residual PMA, followed by brine.
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure product.
Protocol B: High-Throughput Synthesis via Bismuth(III) Triflate
Causality & Design: Bismuth(III) triflate[Bi(OTf)₃] is a highly oxophilic, water-tolerant Lewis acid that drastically accelerates the reaction kinetics[4]. Because of its high catalytic turnover, a low loading (5 mol%) is sufficient. Dichloromethane (DCM) is utilized to solubilize the intermediate oxocarbenium ion while suppressing intermolecular side reactions.
Step-by-Step Procedure:
Preparation: In a flame-dried 50 mL flask under nitrogen atmosphere, dissolve 2-hexanone (12.0 mmol, 1.2 equiv) in 15 mL of anhydrous DCM.
Catalyst Loading: Add Bi(OTf)₃ (5 mol%) in one portion. Cool the mixture to 0 °C using an ice bath to control the initial exothermic hemiacetal formation.
Coupling: Introduce 3-buten-1-ol (10.0 mmol, 1.0 equiv) dropwise via syringe over 10 minutes.
Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 1.5 hours.
Self-Validating IPC: Analyze a quenched aliquot via GC-MS. Validate the completion of the reaction by the disappearance of the 3-buten-1-ol peak (m/z 72.1) and the emergence of the product peak (m/z 172.2).
Quench & Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Separate the organic layer and extract the aqueous phase with DCM (2 × 15 mL).
Isolation: Dry the combined organics over Na₂SO₄, concentrate in vacuo, and purify via short-path distillation or chromatography.
Quantitative Yield & Parameter Comparison
The table below summarizes the operational metrics of both catalytic systems, allowing researchers to select the protocol that best fits their infrastructure and purity requirements.
Parameter
Protocol A (Aqueous PMA)
Protocol B (Lewis Acid)
Catalyst
Phosphomolybdic Acid (PMA)
Bismuth(III) Triflate[Bi(OTf)₃]
Catalyst Loading
20 mol%
5 mol%
Solvent System
Deionized H₂O
Anhydrous Dichloromethane
Temperature
25 °C (Isothermal)
0 °C → 25 °C
Reaction Time
6.0 – 8.0 hours
1.0 – 1.5 hours
Average Yield
82%
91%
Primary Byproduct
Trace Dihydropyrans
Trace Acetal Oligomers
Scalability
Excellent (Pilot-plant friendly)
Good (Requires anhydrous handling)
References
Title: Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: The Catalytic Asymmetric Intermolecular Prins Reaction
Source: Journal of the American Chemical Society (JACS)
URL: [Link]
Title: The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives
Source: Synthesis / Organic Chemistry Portal
URL: [Link]
Application Note: Incorporation of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol in Advanced Fragrance Formulations
Introduction & Mechanistic Causality The regulatory landscape of fragrance chemistry has undergone a paradigm shift, primarily driven by the restriction of traditional muguet (lily of the valley) aldehydes such as Lilial...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Causality
The regulatory landscape of fragrance chemistry has undergone a paradigm shift, primarily driven by the restriction of traditional muguet (lily of the valley) aldehydes such as Lilial (butylphenyl methylpropional) and Lyral due to their classification as reproductive toxins and skin sensitizers. This has necessitated the development of novel, stable, and safe olfactory replacers. 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol (CAS: 1934681-88-5), hereafter referred to as BMT-Pyranol , has emerged as a highly efficacious scaffold for modern muguet accords.
Olfactory Pharmacophore and Receptor Causality
The olfactory profile of BMT-Pyranol is characterized by a fresh, soft, sweet floral odor reminiscent of muguet, accompanied by subtle earthy and rose oxide nuances[1]. The causality behind its olfactory mimicry of Lilial lies in its spatial geometry. The muguet pharmacophore requires a bulky hydrophobic tail positioned at a highly specific distance from a hydrogen-bond donor/acceptor complex.
In BMT-Pyranol, the 2-butyl-2-methyl substitution provides the requisite hydrophobic steric bulk to anchor the molecule into the hydrophobic pocket of olfactory receptors (e.g., OR1G1). Simultaneously, the conformational rigidity of the tetrahydropyran ring locks the C4-hydroxyl group (H-bond donor) and the endocyclic ether oxygen (H-bond acceptor) into an optimal equatorial orientation, maximizing receptor binding affinity without the need for a reactive aldehyde moiety.
Chemical Stability Causality
Unlike traditional aldehydes, BMT-Pyranol is a secondary alcohol within a saturated heterocyclic ring. The absence of a carbonyl group prevents Schiff base formation with primary amines (a primary cause of discoloration in soaps and detergents) and eliminates the risk of auto-oxidation into malodorous carboxylic acids. Consequently, BMT-Pyranol exhibits near-perfect stability across extreme pH ranges (pH 3 to 11) and intense UV exposure.
Synthesis and Stereochemical Profiling
The industrial synthesis of 2,4-disubstituted tetrahydropyran-4-ols is typically achieved via the Prins cyclization [2]. For BMT-Pyranol, the acid-catalyzed cyclocondensation of 2-hexanone with a homoallylic alcohol (such as 3-buten-1-ol) yields the target heterocycle.
This reaction generates a mixture of cis and trans diastereomers. The cis-isomer—where the bulky C2 alkyl substituents and the C4 hydroxyl group occupy equatorial positions to minimize 1,3-diaxial interactions—is thermodynamically favored. Crucially, the cis-isomer often exhibits a significantly lower olfactory threshold and higher bioactivity intensity, dictating the overall persistence and diffusion of the fragrance in the final formulation [1].
Fig 1: End-to-end workflow for the synthesis, validation, and formulation of BMT-Pyranol.
Self-Validating Experimental Protocols
To ensure rigorous quality control and formulation integrity, the following self-validating protocols must be executed. Each protocol contains internal controls to prevent false positives and ensure reproducibility.
Protocol A: GC-FID/MS Purity and Diastereomeric Profiling
Purpose: To quantify the cis/trans ratio of synthesized BMT-Pyranol and verify the absence of unreacted precursors.
Internal Control: A blank solvent injection (Hexane) is run before and after the sample to validate column cleanliness. Tetradecane is used as an internal standard (IS) for quantitative self-validation.
Sample Preparation: Dissolve 10 mg of BMT-Pyranol and 1 mg of Tetradecane (IS) in 1.0 mL of HPLC-grade Hexane.
Instrument Setup: Equip the GC-MS with a polar DB-WAX capillary column (30 m × 0.25 mm × 0.25 µm) to ensure baseline resolution of polar diastereomers.
Oven Program: Initial temperature 60°C (hold 2 min), ramp at 8°C/min to 240°C, hold for 5 min.
Data Analysis: Identify the cis and trans isomers via their MS fragmentation patterns (characteristic loss of water [M-18] and alkyl radical cleavage). Calculate the diastereomeric excess (d.e.) by integrating the FID peak areas relative to the Tetradecane IS.
Protocol B: Olfactory Triangle Testing
Purpose: To determine the sensory threshold and qualitative profile of the BMT-Pyranol batch.
Internal Control: The panel is presented with a known positive control (Florol) and a negative control (Dipropylene Glycol, DPG) to validate the sensory acuity of the evaluators prior to testing the unknown.
Dilution: Prepare a 10% (w/w) solution of BMT-Pyranol in odorless DPG.
Blinding: Prepare three identical smelling strips. Apply 10 µL of the 10% BMT-Pyranol solution to one strip, and 10 µL of pure DPG to the remaining two strips.
Evaluation: Instruct a panel of 5 trained perfumers to identify the outlier strip (Triangle Test).
Vocabulary Mapping: Once identified, evaluators must score the material on a 1-10 scale for descriptors: Muguet, Rose, Earthy, Green, and Chemical.
Validation: If >20% of the panel fails to identify the positive control (Florol) in a parallel triangle test, their data for BMT-Pyranol is discarded.
Protocol C: Accelerated Stability in Surfactant Base
Purpose: To evaluate the chemical stability and colorfastness of BMT-Pyranol in a hostile consumer product base.
Internal Control: A parallel formulation utilizing Lilial serves as a positive control for degradation (expected to show yellowing and olfactory degradation).
Base Preparation: Prepare a standard unfragranced shampoo base (15% Sodium Laureth Sulfate, 5% Cocamidopropyl Betaine, 80% Water, adjusted to pH 5.5).
Incorporation: Dose BMT-Pyranol at 0.5% (w/w) into the base. Dose the Lilial control at 0.5% into a separate batch.
Stress Conditions: Divide each batch into three glass jars.
Jar 1: 25°C, dark (Reference).
Jar 2: 45°C, dark (Thermal stress).
Jar 3: 25°C, broad-spectrum UV exposure (Photostability).
Evaluation (4 Weeks): Assess colorimetry (using a spectrophotometer for ΔE values) and olfactory fidelity compared to the Reference jar.
Quantitative Data Presentation
The following table summarizes the comparative performance metrics of BMT-Pyranol against the restricted aldehyde (Lilial) and a structurally related tetrahydropyranol standard (Florol).
Parameter
BMT-Pyranol
Lilial (Control)
Florol (Reference)
Chemical Class
Substituted Tetrahydropyranol
Aryl-substituted Aldehyde
Substituted Tetrahydropyranol
Olfactory Descriptors
Muguet, fresh, earthy nuances
Muguet, powdery, floral
Muguet, fresh, rosy
Odor Threshold (Water)
~2.5 ng/L
~1.0 ng/L
~3.0 ng/L
Stability (pH 3 - Acidic)
Excellent (No degradation)
Poor (Acetal formation/Degradation)
Excellent
Stability (pH 10 - Alkaline)
Excellent (No degradation)
Poor (Aldol condensation)
Excellent
Discoloration in Soap
None (ΔE < 0.5)
High (Schiff Base, ΔE > 5.0)
None (ΔE < 0.5)
Regulatory Status
Unrestricted
Banned/Restricted (CMR 1B)
Unrestricted
Olfactory Signal Transduction Pathway
To fully grasp the efficacy of BMT-Pyranol, formulation scientists must understand how the molecule triggers a sensory response. The binding of BMT-Pyranol to the olfactory receptor initiates a highly conserved G-protein coupled cascade, ultimately resulting in the depolarization of the olfactory sensory neuron.
Fig 2: G-protein coupled signal transduction pathway initiated by BMT-Pyranol binding.
References
S.H. Kelkar And Company Ltd. (2016). Synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ol and its derivatives. WIPO Patent Application WO/2016/059648A1.
Doro, F., Akeroyd, N., Schiet, F., & Narula, A. (2019). The Prins Reaction in the Fragrance Industry: 100th Anniversary (1919–2019). Angewandte Chemie International Edition. Retrieved from[Link]
Method
Application Note: Downstream Functionalization of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol Derivatives
Structural Rationale & Chemical Behavior The tetrahydropyran (THP) scaffold is a privileged structural motif in medicinal chemistry, frequently utilized to modulate lipophilicity, improve metabolic stability, and dictate...
Author: BenchChem Technical Support Team. Date: April 2026
Structural Rationale & Chemical Behavior
The tetrahydropyran (THP) scaffold is a privileged structural motif in medicinal chemistry, frequently utilized to modulate lipophilicity, improve metabolic stability, and dictate the 3D vectorization of pharmacophores. Specifically, 2-butyl-2-methyltetrahydro-2H-pyran-4-ol presents a unique synthetic environment.
The bulky 2-butyl group strongly prefers the equatorial position to minimize 1,3-diaxial interactions, effectively locking the THP ring into a rigid chair conformation. Consequently, the 2-methyl group is forced into an axial position, creating a sterically encumbered environment on one face of the ring. The primary synthetic handle—the secondary hydroxyl group at the 4-position—can exist in either an axial or equatorial orientation depending on the diastereomer. This stereochemical reality dictates its downstream reactivity:
Steric Shielding: The locked conformation and adjacent bulk require highly reactive, yet small, electrophiles or specialized catalytic systems (like DMAP) for efficient functionalization.
Analytical Challenges: The molecule lacks a UV-active chromophore. Consequently, standard UV-monitored LC-MS or TLC is ineffective. All protocols below utilize universal chemical stains (e.g., KMnO₄ or PMA) and Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD) for self-validation.
Strategic Functionalization Pathways
To leverage this building block for drug discovery, three primary downstream functionalization pathways are routinely employed: oxidation to a versatile ketone, deoxy-fluorination for bioisosteric replacement, and esterification/etherification to append lipophilic side chains.
Fig 1: Divergent downstream functionalization pathways for THP-4-ol derivatives.
Validated Experimental Protocols
Pathway A: Mild Oxidation to Ketone via Dess-Martin Periodinane (DMP)
Oxidation of the 4-hydroxyl group yields a ketone, a highly versatile intermediate for subsequent reductive aminations or Grignard additions. Dess-Martin Periodinane (DMP) is selected over Swern oxidation to avoid malodorous dimethyl sulfide byproducts and the need for strict cryogenic (-78 °C) conditions, which can be challenging during scale-up[1].
Self-Validating Protocol:
Reaction Setup: Dissolve 2-butyl-2-methyltetrahydro-2H-pyran-4-ol (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M) under an argon atmosphere.
Reagent Addition: Add NaHCO₃ (2.0 equiv) to the solution. Causality: DMP oxidation generates acetic acid as a byproduct; NaHCO₃ acts as an acid scavenger to prevent acid-catalyzed ring-opening or degradation of the THP scaffold.
Oxidation: Add DMP (1.2 equiv) in portions at 0 °C. The mixture will initially appear as a cloudy suspension. Allow the reaction to warm to room temperature and stir for 2 hours.
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). Stain the TLC plate with basic KMnO₄ and gently heat. The starting material will appear as a bright yellow spot on a purple background, while the ketone product will appear slightly higher in Rf.
Quench & Workup: Pour the reaction into a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Causality: The thiosulfate reduces unreacted hypervalent iodine species to water-soluble, safe byproducts. Stir vigorously for 30 minutes until the organic layer is completely clear.
Isolation: Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. Validate the product via ¹H NMR (disappearance of the carbinol proton at ~3.8 ppm) and IR spectroscopy (strong C=O stretch at ~1715 cm⁻¹).
Pathway B: Deoxy-Fluorination via DAST
Replacing the hydroxyl group with a fluorine atom is a classic bioisosteric strategy to modulate pKa and improve metabolic stability without significantly increasing steric bulk. Diethylaminosulfur trifluoride (DAST) is the reagent of choice for this transformation[2].
Fig 2: Mechanism of DAST-mediated deoxy-fluorination featuring SN2 inversion.
Self-Validating Protocol:
Preparation: Dissolve the THP-4-ol (1.0 equiv) in anhydrous DCM (0.15 M) in a plastic or Teflon-coated reaction vessel if scaling up. Causality: DAST generates highly corrosive Hydrogen Fluoride (HF) gas, which etches standard borosilicate glass over time.
Fluorination: Cool the solution to -78 °C. Add DAST (1.5 equiv) dropwise. The low temperature controls the highly exothermic initial activation step. Allow the reaction to slowly warm to room temperature over 12 hours[2].
IPC: Monitor via TLC (Hexanes/EtOAc 9:1, PMA stain). The fluorinated product is highly non-polar and will migrate close to the solvent front.
Quench: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO₃ until bubbling ceases. Causality: This safely neutralizes the generated HF and unreacted DAST.
Isolation: Extract the aqueous layer with DCM, dry over MgSO₄, and concentrate carefully (the product is somewhat volatile). Validate via ¹⁹F NMR (expect a multiplet around -180 to -190 ppm) and GC-MS.
Pathway C: Steglich Esterification
Esterification of the hindered secondary alcohol requires catalytic assistance. Utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) ensures high yields even in the presence of the bulky 2-butyl-2-methyl substitution[3].
Self-Validating Protocol:
Activation: To a solution of the desired carboxylic acid (1.2 equiv) in DCM (0.2 M) at 0 °C, add DCC (1.2 equiv). Stir for 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
Coupling: Add the THP-4-ol (1.0 equiv) followed by DMAP (0.1 equiv). Causality: DMAP acts as a hyper-nucleophilic acyl transfer catalyst, forming an active acylpyridinium intermediate that easily overcomes the steric hindrance of the THP-4-ol.
Reaction: Stir at room temperature for 16 hours.
Workup: Filter the reaction mixture through a pad of Celite to remove the insoluble DCU byproduct. Wash the filtrate sequentially with 1N HCl (to remove the DMAP catalyst) and saturated NaHCO₃.
Isolation: Dry the organic layer over Na₂SO₄ and concentrate. Validate via ¹H NMR (downfield shift of the carbinol proton from ~3.8 ppm to ~4.8 ppm).
Quantitative Reaction Parameters
The following table summarizes the key quantitative data, expected yields, and optimal purification strategies for the functionalization pathways discussed.
Functionalization Route
Reagent System
Temp / Time
Expected Yield
Primary Byproducts
Optimal Purification
A. Oxidation (Ketone)
DMP (1.2 eq), NaHCO₃
0 °C to RT, 2 h
85 - 92%
Iodinane, Acetic Acid
Aqueous workup (Na₂S₂O₃), Silica plug
B. Fluorination (Fluoro)
DAST (1.5 eq)
-78 °C to RT, 12 h
60 - 75%
HF, Elimination alkenes
Careful fractional distillation or Silica gel (Hexanes)
C. Esterification (Ester)
DCC (1.2 eq), DMAP (0.1 eq)
0 °C to RT, 16 h
80 - 90%
Dicyclohexylurea (DCU)
Filtration, Acid wash, Silica gel chromatography
References
ACS Journal of Medicinal Chemistry. Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers. Retrieved from:[Link]
ResearchGate. Contribution to elucidation of the mechanism of preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol. Retrieved from:[Link]
Scale-up Production of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol: An Application Note and Protocol
Abstract: This document provides a comprehensive guide for the scale-up production of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol, a substituted tetrahydropyranol with potential applications in the fragrance and specialty c...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This document provides a comprehensive guide for the scale-up production of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol, a substituted tetrahydropyranol with potential applications in the fragrance and specialty chemical industries. Moving from laboratory-scale synthesis to pilot or industrial production presents significant challenges in terms of reaction control, safety, purification, and cost-effectiveness. This guide details a robust and scalable synthesis strategy via an acid-catalyzed Prins-type cyclization. We provide in-depth analysis of critical process parameters, a detailed 1 kg scale-up protocol, quality control methodologies, and essential safety considerations. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each operational step to ensure process robustness and product consistency.
Introduction
The tetrahydropyran (THP) ring is a prevalent structural motif in numerous natural products and biologically active compounds.[1] Substituted tetrahydropyran-4-ols, in particular, are valuable intermediates and target molecules, often exhibiting interesting olfactory properties.[2] The target molecule of this guide, 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol, is a tertiary alcohol whose synthesis and purification at scale require careful process design and control.
The primary challenge in scaling up the synthesis of such molecules lies in managing reaction exotherms, selecting an appropriate catalytic system that is both efficient and easily separable, and developing a purification strategy that can handle large volumes and effectively remove impurities.[3][4] This guide addresses these challenges by proposing a process centered on a well-established C-C and C-O bond-forming reaction, optimized for safety, efficiency, and scalability.
Synthesis Strategy Selection
Overview of Synthetic Routes
Several methods exist for the synthesis of the tetrahydropyran ring.[5][6] For the specific target, 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol, two primary retrosynthetic disconnections are considered:
Grignard-based Approach: This strategy would involve the synthesis of a tetrahydropyran-4-one precursor, followed by the addition of a butylmagnesium halide Grignard reagent. While effective for forming tertiary alcohols, this multi-step approach can be less atom-economical and may require the synthesis and handling of a potentially unstable ketone precursor.[7][8]
Prins-Type Cyclization: This is an acid-catalyzed reaction that typically involves the condensation of an aldehyde or ketone with a homoallylic alcohol.[9][10] This convergent approach forms the tetrahydropyran ring and installs the C4-hydroxyl group in a single, atom-economical step, making it highly attractive for industrial applications.[11]
Rationale for Selecting the Prins-Type Cyclization
For the scale-up production of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol, the Prins-type cyclization is the superior strategy. It combines readily available starting materials, 2-Hexanone and 3-Buten-1-ol , in a one-pot reaction. The use of a heterogeneous acid catalyst can simplify product work-up and allow for catalyst recycling, a significant advantage at an industrial scale.[2]
Key Reaction: Acid-Catalyzed Cyclization
The core of the proposed process is the acid-catalyzed cyclization of 2-hexanone and 3-buten-1-ol. The reaction proceeds through the protonation of the ketone, followed by electrophilic addition of the butenol alkene to the activated carbonyl carbon. The subsequent intramolecular cyclization by the hydroxyl group forms the tetrahydropyran ring.
Caption: Reaction scheme for the synthesis of the target compound.
Process Development and Scale-Up Considerations
Scaling a chemical process requires a thorough understanding of how changes in volume affect reaction kinetics, heat transfer, and mass transfer.[3]
Catalyst Selection: Homogeneous vs. Heterogeneous
The choice of acid catalyst is a critical decision for process efficiency and sustainability. While strong protic acids like sulfuric acid are effective, they pose significant challenges in neutralization and waste disposal at scale.[1]
Catalyst Type
Examples
Advantages for Scale-Up
Disadvantages for Scale-Up
Homogeneous
H₂SO₄, p-TsOH
Low initial cost, high activity.
Difficult to remove from the reaction mixture, generates significant aqueous waste after neutralization, corrosive.
Heterogeneous
Amberlyst-15, Zeolites
Easily removed by filtration, can be regenerated and reused, non-corrosive, simplified work-up.[2]
Higher initial cost, may have lower activity requiring higher temperatures or longer reaction times.
For this process, Amberlyst-15 , a strongly acidic ion-exchange resin, is recommended. Its proven efficacy in Prins cyclizations and its heterogeneous nature make it ideal for scalable, repeatable, and environmentally friendlier production.[11]
Caption: Decision tree for catalyst selection in process scale-up.
Solvent and Reaction Conditions
This reaction can be run neat (without solvent) to maximize reactor throughput. However, using a non-polar solvent like toluene or heptane can aid in temperature control via reflux and may improve selectivity. For the initial scale-up, running the reaction neat is recommended for simplicity, with the option to introduce a solvent if thermal control becomes an issue.
Stoichiometry: A slight excess of the less expensive reagent, typically 2-hexanone (1.1 to 1.2 equivalents), is recommended to drive the reaction to completion.
Temperature: The reaction is typically run at elevated temperatures (70-90 °C) to ensure a reasonable reaction rate. Temperature must be carefully monitored and controlled to prevent side reactions.
Agitation: Efficient mixing is crucial to ensure good contact between the reactants and the solid catalyst.
Thermal Hazard Assessment and Safety Protocols
All chemical reactions, especially exothermic ones, must be assessed for thermal hazards before scale-up.[4] A runaway reaction can lead to a rapid increase in temperature and pressure, with potentially catastrophic consequences.[3]
Safety Assessment Workflow:
Differential Scanning Calorimetry (DSC): Screen starting materials and the final product for thermal instability.
Reaction Calorimetry (RC1): Perform the reaction on a small scale in a reaction calorimeter to measure the heat of reaction, heat flow, and maximum temperature of synthesis reaction (MTSR).[4]
Establish Safety Limits: Use the calorimetry data to ensure that the process temperature plus the adiabatic temperature rise does not exceed the decomposition temperature of any component.
Develop Cooling Protocols: Ensure the plant reactor's cooling capacity is sufficient to handle the reaction exotherm under normal and fault conditions.
Caption: Workflow for thermal hazard assessment before scale-up.
Detailed Scale-Up Protocol (1 kg Scale)
This protocol describes the synthesis of approximately 1 kg of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol.
Materials and Equipment
Reactors: 5 L glass-lined or stainless steel reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet.
Reagents:
3-Buten-1-ol (0.72 kg, 10.0 mol)
2-Hexanone (1.10 kg, 11.0 mol, 1.1 eq)
Amberlyst-15 catalyst (100 g, ~10 wt% of limiting reagent)
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
Charging Reagents: Charge 3-Buten-1-ol (0.72 kg) and 2-Hexanone (1.10 kg) to the reactor.
Catalyst Addition: Add Amberlyst-15 (100 g) to the mixture with moderate agitation.
Reaction: Heat the mixture to 80-85 °C under a nitrogen atmosphere. Monitor the reaction progress every 2 hours by taking a sample, filtering off the catalyst, and analyzing by GC or TLC. The reaction is typically complete in 8-12 hours.
Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. Filter the mixture to recover the Amberlyst-15 catalyst. The catalyst can be washed with toluene, dried, and stored for reuse.
Neutralization: Transfer the crude product to a larger vessel. Add 5% sodium bicarbonate solution (2 L) and stir for 30 minutes to neutralize any residual acidity. Check the pH of the aqueous layer to ensure it is > 7.
Extraction: Separate the layers. Extract the aqueous layer with toluene (2 x 500 mL). Combine all organic layers.
Washing and Drying: Wash the combined organic layer with brine (1 L). Dry the organic layer over anhydrous sodium sulfate, then filter.
Solvent Removal: Concentrate the filtered solution under reduced pressure using a rotary evaporator to remove the toluene.
Purification by Vacuum Distillation
The crude tertiary alcohol is purified by vacuum distillation.[12] This is necessary as the boiling point at atmospheric pressure is likely high, risking thermal decomposition.
Setup: Assemble a vacuum distillation apparatus with a short path head and a well-insulated column.
Distillation: Heat the crude oil under vacuum (e.g., 1-5 mmHg).
Fraction Collection:
Collect a forerun fraction containing any low-boiling impurities.
Collect the main product fraction at its boiling point under the applied vacuum. The expected boiling point will be significantly lower than at atmospheric pressure.
Leave a small amount of high-boiling residue in the distillation flask.
Product: The final product should be a colorless to pale yellow oil. Yields are typically in the range of 70-85%.
Quality Control and Analytical Protocols
Rigorous analytical testing is required to ensure the purity and identity of the final product.[13][14]
In-Process Controls (IPC)
TLC: Silica gel plates, eluent (e.g., 30% Ethyl Acetate in Hexanes), visualization with potassium permanganate stain. Used for qualitative reaction monitoring.
GC: Gas chromatography to quantitatively track the disappearance of starting materials and the appearance of the product.
Final Product Specification Table
Test
Specification
Method
Appearance
Colorless to pale yellow liquid
Visual
Purity (by GC)
≥ 98.0%
Gas Chromatography
Identity (by ¹H NMR)
Conforms to structure
NMR Spectroscopy
Water Content
≤ 0.2%
Karl Fischer Titration
Residual Solvents
Toluene ≤ 890 ppm
Headspace GC
Detailed Analytical Methods
GC-MS: Confirms the molecular weight (m/z) and provides fragmentation patterns for identity confirmation.[15]
¹H NMR (400 MHz, CDCl₃): Provides a proton spectrum to confirm the chemical structure. Expected signals would include those for the butyl chain, the C2-methyl group, and the protons on the tetrahydropyran ring.
¹³C NMR (100 MHz, CDCl₃): Confirms the carbon skeleton of the molecule, including the quaternary carbons at C2 and C4.[16]
FT-IR: Shows a characteristic broad peak for the O-H stretch of the tertiary alcohol (around 3400 cm⁻¹) and C-O stretches in the fingerprint region.
Use fresh or regenerated catalyst. Increase temperature by 5-10 °C. Increase agitation speed.
Low Yield
Side reactions (e.g., dehydration of product), incomplete work-up.
Ensure temperature does not exceed 90 °C. Perform thorough extractions during work-up.
Product is Dark/Colored
Thermal decomposition during reaction or distillation.
Lower reaction temperature. Ensure a good vacuum is achieved during distillation to keep the pot temperature low.[12]
Emulsion during Work-up
Insufficient phase separation.
Add more brine to the wash step to "break" the emulsion. Allow for longer separation times.
Waste Management and Environmental Considerations
Catalyst: The recovered Amberlyst-15 should be regenerated according to the manufacturer's instructions or disposed of as solid chemical waste.
Aqueous Waste: The bicarbonate and brine washes should be neutralized before being sent to a chemical wastewater treatment facility.
Organic Waste: Distillation residues and solvent from the rotovap should be collected and disposed of as flammable organic waste.
Conclusion
The scale-up production of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol is effectively and safely achieved through an acid-catalyzed Prins-type cyclization using a heterogeneous catalyst. By focusing on key scale-up principles such as catalyst selection, thermal hazard analysis, and robust purification methods, this process can be implemented efficiently at an industrial scale. The detailed protocols and analytical checks provided in this guide serve as a comprehensive framework for researchers and drug development professionals to produce this valuable compound with high purity and consistency.
References
ResearchGate. (2024). How to purify tertiary alcohol?[Link]
Doležal, M., et al. (2016). Prins cyclization for the preparation of 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol using supported heteropoly acids. ResearchGate. [Link]
Google Patents. (2005).
University of Toronto. (n.d.). 14 Formation and reaction of a Grignard reagent. [Link]
Journal of Chemical Sciences. (2014). Investigation of Prins reaction for the synthesis of 2, 4- disubstituted tetrahydropyran derivatives and 1, 3-dioxanes using pol. [Link]
MDPI. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. [Link]
University of Rochester. (n.d.). How To: Purify by Distillation. [Link]
PMC. (2015). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. [Link]
The Dong Group. (n.d.). Prins reactions and Applications. [Link]
ACS Publications. (2013). Highly Stereoselective Synthesis of 2,6-cis-Substituted Tetrahydropyrans Using a One-Pot Sequential Catalysis. [Link]
European Patent Office. (2020). EP 3666763 A1 - (2S,4R)-4-METHYL-2-(2-METHYLBUT-1-EN-1-YL)TETRAHYDRO-2H-PYRANEN AS FRAGRANCE INGREDIENT. [Link]
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. [Link]
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
ResearchGate. (2017). Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica. [Link]
MDPI. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. [Link]
Google Patents. (2016).
Mettler Toledo. (n.d.). Chemical Process Safety. [Link]
ResearchGate. (2015). Ethanol production, purification, and analysis techniques: a review. [Link]
PMC. (2016). Recent Advances in the Synthesis of 2H-Pyrans. [Link]
Application Note: Selective Oxidation of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Objective: To provide a self-validating, mechanistically grounded guide for the oxidation of the secondary alcohol 2-butyl-2-meth...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Objective: To provide a self-validating, mechanistically grounded guide for the oxidation of the secondary alcohol 2-butyl-2-methyltetrahydro-2H-pyran-4-ol to its corresponding ketone, 2-butyl-2-methyltetrahydro-4H-pyran-4-one.
Mechanistic Rationale & Substrate Considerations
The substrate, 2-butyl-2-methyltetrahydro-2H-pyran-4-ol , features a secondary hydroxyl group situated on a sterically encumbered tetrahydropyran (THP) ring. The objective is to cleanly oxidize this secondary alcohol to a ketone without compromising the integrity of the ether-based heterocycle.
Because the THP ring is an aliphatic ether, it is highly susceptible to oxidative degradation (e.g., C-H abstraction adjacent to the ether oxygen) or acid-catalyzed ring-opening under harsh conditions[1]. Therefore, traditional heavy-metal oxidants (like Jones reagent) or unbuffered acidic conditions are strongly discouraged. Instead, hypervalent iodine reagents such as Dess-Martin Periodinane (DMP)[2][3] or nitroxyl radical-catalyzed systems (TEMPO/NaOCl)[4][5] are the premier choices. These reagents provide the mild, chemoselective environment necessary to maintain structural integrity while ensuring quantitative conversion.
Reagent Selection Matrix
To facilitate decision-making based on project scale and safety requirements, the following quantitative comparison summarizes the optimal reagent systems for this specific transformation:
Process scale (>100g); cost-sensitive, green chemistry.
Swern Oxidation
Oxalyl Chloride (1.5 eq)
DMSO (2.0 eq), Et₃N (3.0 eq)
DMS (toxic), CO₂, CO
Intermediate scale; when metal/halogen-free conditions are required.
Decision Workflow
Workflow for selecting the optimal oxidation protocol for the THP-derivative substrate.
Experimental Protocols & Causality
As a best practice in synthetic development, protocols must not only dictate actions but also establish a self-validating framework where the chemist can visually and analytically confirm the reaction's progress.
This protocol utilizes DMP, a hypervalent iodine compound widely used as a mild reagent for the oxidation of secondary alcohols to ketones[3].
Step-by-Step Methodology:
Preparation: Dissolve 2-butyl-2-methyltetrahydro-2H-pyran-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M solution.
Causality: DCM is the optimal solvent as it solubilizes the hypervalent iodine species sufficiently while remaining completely inert to the oxidation conditions[2].
Buffering: Add solid NaHCO₃ (1.5 eq) to the stirring solution.
Causality: DMP releases two equivalents of acetic acid during the oxidation mechanism[2]. Because the THP ring is an aliphatic ether sensitive to acidic environments, NaHCO₃ neutralizes the acetic acid in situ, protecting the substrate from acid-catalyzed ring degradation[1][2].
Oxidation: Cool the mixture to 0 °C. Add DMP (1.2 eq) portion-wise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
Causality: Portion-wise addition controls the mild exotherm. A slight excess (1.2 eq) ensures complete conversion without risking over-oxidation[1][3].
Validation Checkpoint: The reaction mixture should transition from a clear solution to a milky white suspension within 15–30 minutes. This visual cue indicates the formation and precipitation of the insoluble iodinane byproduct, confirming that the DMP reagent is active and the reaction is proceeding.
Workup: Quench the reaction by adding a 1:1 (v/v) mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 30 minutes.
Causality: Na₂S₂O₃ reduces unreacted DMP and the iodinane byproduct into highly water-soluble, benign iodine species, while NaHCO₃ neutralizes any remaining acid[1].
For larger scale operations, the Anelli oxidation is preferred. It utilizes a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with sodium hypochlorite (bleach) as the stoichiometric oxidant[4][5].
Logical relationship of the TEMPO/NaOCl catalytic oxidation cycle for secondary alcohols.
Step-by-Step Methodology:
Preparation: Dissolve the substrate (1.0 eq) in DCM (0.2 M). Add TEMPO (0.01 eq) and KBr (0.1 eq).
Causality: TEMPO is the catalytic oxidant. KBr acts as a critical co-catalyst; it is oxidized by NaOCl to hypobromite (OBr⁻), which subsequently oxidizes the TEMPO radical to the active oxoammonium salt much faster than hypochlorite alone[4][5].
Aqueous Buffer: Prepare a 0.5 M NaHCO₃ aqueous solution and add it to the DCM mixture (1:1 volume ratio).
Causality: The reaction must be strictly buffered at pH 8.5–9.5. Below this pH, the THP ring is at risk of cleavage; above this pH, the oxoammonium salt degrades, and side reactions (like α-chlorination of the newly formed ketone) increase[4][5].
Oxidation: Cool the biphasic mixture to 0 °C. Add commercial bleach (NaOCl, 1.2 eq) dropwise over 30 minutes under vigorous mechanical stirring.
Causality: Vigorous stirring is critical in a biphasic system to ensure optimal mass transfer between the aqueous oxidant phase and the organic catalyst phase[4]. Cooling to 0 °C suppresses unwanted side reactions.
Validation Checkpoint: The organic layer will exhibit a distinct yellow-orange hue when the active oxoammonium species is generated. A persistent pale or colorless organic layer indicates insufficient generation of the active catalyst, often due to degraded (inactive) bleach.
Workup: Separate the phases. Wash the organic layer with 10% aqueous Na₂S₂O₃ to quench residual oxidants, followed by brine. Dry over MgSO₄ and concentrate.
Analytical Monitoring & Troubleshooting
To ensure trustworthiness in the protocol, utilize the following analytical self-validation checks:
TLC Monitoring: The starting material (secondary alcohol) will stain strongly with phosphomolybdic acid (PMA) or potassium permanganate (KMnO₄). The product (2-butyl-2-methyltetrahydro-4H-pyran-4-one) is significantly less polar and will migrate higher on a silica gel TLC plate (e.g., using 4:1 Hexanes/Ethyl Acetate).
GC-MS / LC-MS: The target ketone will exhibit a molecular ion mass of [M+H]⁺ corresponding to the loss of 2 Daltons (H₂) from the starting alcohol.
Troubleshooting Incomplete Conversion in TEMPO: If conversion stalls in Protocol B, verify the active chlorine content of the NaOCl solution. Commercial bleach degrades over time; use a fresh bottle or titrate prior to use.
References
Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions - d-nb.
Dess–Martin oxidation - Wikipedia
Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - nih.
Technical Support Center: 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol Synthesis
Welcome to the technical support center for the synthesis of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshoot...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to help you navigate the complexities of this synthesis, which typically proceeds via a Prins cyclization, and empower you to optimize your reaction for maximum yield and purity.
Troubleshooting Guide: Enhancing Your Synthesis
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My overall yield of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol is consistently low. What are the most common causes and how can I fix them?
Low yield is a multifaceted problem often stemming from suboptimal reaction conditions or competing side reactions. The primary synthetic route, the Prins cyclization, involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, forming a key oxocarbenium ion intermediate.[1][2] The fate of this intermediate dictates the success of your synthesis.
Primary Causes & Solutions:
Suboptimal Catalyst Activity: The choice and handling of the acid catalyst are critical. Insufficient catalyst activity will lead to low conversion.[3]
Solution: Screen different Lewis acids (e.g., SnCl₄, InCl₃, BiCl₃) and Brønsted acids (e.g., p-TsOH, H₂SO₄).[4][5] Lewis acids are often milder and more selective. For easier workup and potentially higher selectivity, consider heterogeneous catalysts like Amberlyst-15 or supported heteropoly acids.[3][6] Always use a fresh, high-purity catalyst. If using a water-sensitive Lewis acid, ensure all glassware and reagents are scrupulously dry.[3]
Competing Side Reactions: Several side reactions can consume your starting materials or intermediates, drastically reducing the yield of the desired product.[3] The most common include:
Formation of Acyclic Products: The intermediate carbocation can be trapped by a nucleophile (like water) before cyclization occurs, forming 1,3-diols.[4]
Elimination: The intermediate can lose a proton to form dihydropyran derivatives.[3]
Polymerization: Harsh acidic conditions or high temperatures can cause the starting alkene or aldehyde to polymerize.[3]
Solution: Carefully control the reaction temperature. Initiating the reaction at a low temperature (e.g., -78°C) and slowly warming to room temperature can suppress many side reactions.[5] Use the minimum effective amount of catalyst and consider a milder catalyst to avoid polymerization.[3]
Incomplete Reaction: The reaction may stall before all starting material is consumed.
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] If the reaction stalls, a small, additional charge of the catalyst may be required. However, be cautious as this can also promote side reactions. Optimizing temperature and reaction time is often a better approach.[4]
Q2: I'm observing significant byproduct formation in my crude product analysis. How can I identify and minimize these impurities?
Byproduct formation is the primary challenge in Prins cyclizations. Understanding the potential side pathways is key to suppression.
Common Byproducts and Mitigation Strategies
Byproduct Class
Formation Mechanism
Recommended Mitigation Strategy
Dihydropyrans
Elimination of water from the tetrahydropyranol product or elimination of a proton from the carbocation intermediate under anhydrous conditions.[3][4]
Conduct the reaction at lower temperatures.[3] The presence of a controlled amount of water can sometimes increase selectivity towards the desired alcohol by favoring hydrolysis of intermediates.[6]
Acyclic 1,3-Diols/Esters
The initial β-hydroxyl carbocation intermediate is trapped by water or another nucleophile before intramolecular cyclization can occur.[4]
Use of a non-nucleophilic solvent. Ensure the rate of cyclization is faster than the rate of intermolecular trapping by optimizing catalyst and temperature.
Ethers (e.g., Dimerization of Alcohol)
The homoallylic alcohol starting material undergoes self-condensation under strong acid catalysis.[3]
Use a milder Lewis acid catalyst instead of a strong Brønsted acid.[3] Ensure the aldehyde is present in an appropriate stoichiometric ratio.
Polymers
Highly acidic conditions and/or high temperatures promote the polymerization of the alkene or aldehyde starting materials.[3]
Use the lowest effective catalyst concentration. Perform the reaction at lower temperatures.[3]
To identify these byproducts, GC-MS analysis of the crude reaction mixture is highly recommended. By comparing the mass spectra with known fragmentation patterns, you can identify the major impurities and adjust your reaction conditions accordingly.[3]
Q3: My reaction stereoselectivity is poor, or I'm losing enantiomeric purity. What is happening and what can be done?
Loss of stereocontrol is a known issue in Prins cyclizations, often attributed to the reversibility of the cyclization step or competing rearrangement pathways.[7]
Mechanism of Racemization: The key oxocarbenium ion intermediate can undergo a reversible[8][8]-sigmatropic rearrangement known as an oxonia-Cope rearrangement .[7][9] This process can scramble the stereochemical information of the starting materials, leading to a racemic or diastereomeric mixture of products.[10]
Solutions for Stereocontrol:
Low Temperature: Running the reaction at the lowest possible temperature that still allows for an acceptable reaction rate can disfavor the equilibrium of the oxonia-Cope rearrangement.
Catalyst Choice: Certain Lewis acids can provide better stereocontrol. For instance, using TMSBr as a Lewis acid has been shown to favor specific diastereomers.[11] Chiral Brønsted acids or Lewis acid complexes can be employed for asymmetric synthesis.[1][2]
Substrate Design: Modifying the substrate to proceed through a more stable, less reversible intermediate can prevent racemization. For example, using α,β-unsaturated acetals as oxocarbenium ion precursors can lead to reactions that proceed efficiently without racemization.[12]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting low-yield issues in your synthesis.
Caption: A workflow for diagnosing and solving low-yield problems.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Prins cyclization for synthesizing 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol?
The Prins reaction is an acid-catalyzed process involving an alkene (the homoallylic alcohol) and an electrophile (the aldehyde).[4] The mechanism proceeds in three key steps:
Activation: The carbonyl oxygen of the aldehyde is protonated by a Brønsted acid or coordinates with a Lewis acid. This activation forms a highly electrophilic oxocarbenium ion.[4]
Electrophilic Addition: The π-bond of the alkene on the homoallylic alcohol attacks the activated carbonyl carbon. This forms a new carbon-carbon bond and a stabilized β-hydroxyl carbocation intermediate.[4]
Cyclization & Termination: The alcohol moiety within the intermediate acts as an intramolecular nucleophile, attacking the carbocation to form the six-membered tetrahydropyran ring. A final deprotonation or capture of a nucleophile (like water) at the newly formed carbocationic center (C4) yields the final 2,4-disubstituted tetrahydropyran-4-ol product.[4]
Q2: How does the choice of a Lewis acid vs. a Brønsted acid catalyst impact the reaction?
The choice of acid catalyst significantly influences reaction rate, selectivity, and the profile of side products.[3]
Brønsted Acids (e.g., H₂SO₄, p-TsOH): These are strong proton donors. They are highly effective at activating aldehydes but can be aggressive, often leading to side reactions like polymerization, etherification of the starting alcohol, and dehydration of the final product, especially at higher temperatures.[3][4]
Lewis Acids (e.g., SnCl₄, BF₃·OEt₂, BiCl₃): These catalysts function by coordinating to the carbonyl oxygen, increasing its electrophilicity. They are generally considered milder and can offer higher selectivity for the desired cyclization product.[4][5][13] However, many Lewis acids are moisture-sensitive, requiring strictly anhydrous reaction conditions to maintain their activity.[3]
Q3: What are the recommended analytical methods for monitoring reaction progress and purity?
Effective reaction monitoring is crucial to maximize yield by stopping the reaction at the optimal time.
Thin-Layer Chromatography (TLC): A quick, simple, and cost-effective method for qualitatively tracking the consumption of starting materials and the formation of the main product.
Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for this type of synthesis. It provides quantitative data on the conversion of starting materials and allows for the identification of volatile byproducts by their mass spectra, which is invaluable for troubleshooting.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude reaction mixture can provide a detailed snapshot of the product distribution, although it is more time-consuming than TLC or GC.
Experimental Protocols
This section provides a general, illustrative protocol for the synthesis. Note: This is a representative procedure and may require optimization for your specific setup and scale.
Protocol 1: General Procedure for Prins Cyclization
This protocol is adapted from general procedures for the synthesis of tetrahydropyran-4-ol derivatives.[5][6]
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the homoallylic alcohol (1.0 equiv) and anhydrous dichloromethane (DCM).
Cool the solution to -78°C using a dry ice/acetone bath.
Slowly add the aldehyde (1.0 - 1.2 equiv) to the stirred solution.
Add the Lewis acid catalyst (e.g., a solution of SnCl₄ in DCM) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
Stir the reaction mixture at -78°C for 1-2 hours, monitoring the progress by TLC.
Allow the reaction to warm slowly to room temperature and stir for an additional 4-12 hours, or until TLC/GC analysis indicates completion.
Quench the reaction by slowly adding saturated NaHCO₃ solution at 0°C.
Separate the organic layer, and extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[3]
Protocol 2: Purification by Column Chromatography
Materials:
Crude product from Protocol 1
Silica gel (230-400 mesh)
Solvent system (e.g., Hexane/Ethyl Acetate gradient)
Procedure:
Prepare a silica gel column using a slurry packing method with the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate).
Dissolve the crude product in a minimum amount of DCM and adsorb it onto a small amount of silica gel.
Carefully load the dried, adsorbed product onto the top of the prepared column.
Elute the column with a gradient of increasing polarity (e.g., starting from 95:5 Hexane/EtOAc and gradually increasing to 70:30 Hexane/EtOAc).
Collect fractions and analyze them by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol.[5]
References
BenchChem. (n.d.). A Comparative Guide to Catalysts for Tetrahydropyran (THP) Formation.
BenchChem. (n.d.). Side reactions and byproduct formation in the Prins reaction for prenol.
RSC Publishing. (2022, November 10). Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems.
BenchChem. (n.d.). Optimization of reaction conditions for Prins condensation.
RSC Publishing. (n.d.). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry.
MDPI. (2018, March 6). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition.
PMC. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.
PMC. (n.d.). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis.
ACS Publications. (2022, August 31). Recent Advances in the Prins Reaction. ACS Omega.
Beilstein Journals. (2021, April 29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.
PMC. (2022, August 31). Recent Advances in the Prins Reaction.
ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration.
BenchChem. (n.d.). A Comparative Guide to Tetrahydropyranol Synthesis: Precursor Yields and Methodologies.
ACS Publications. (2003, October 18). The “Aqueous” Prins Reaction. Organic Letters.
ResearchGate. (2016, March 24). Prins cyclization for the preparation of 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol using supported heteropoly acids.
NIH. (n.d.). Racemization in Prins Cyclization Reactions. PMC.
ResearchGate. (2017, March 10). Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica.
EurJOC. (n.d.). Double Prins Cyclisation Enabled Rapid Access to α,ω‐Hydroxytetrahydropyrans.
PMC. (2021, April 29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.
ACS Publications. (2023, May 23). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound.
Google Patents. (n.d.). WO2016059648A1 - Synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ol and its derivatives.
NIH. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans. PMC.
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview.
Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol
Welcome to the technical support center for the synthesis of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable tetrahydropyranol derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
The synthesis of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol, a substituted tetrahydropyran, is most commonly achieved via an acid-catalyzed Prins-type cyclization. This reaction involves the condensation of a homoallylic alcohol with an aldehyde. For the target molecule, the likely precursors are 3-methyl-1-hepten-4-ol and formaldehyde. While seemingly straightforward, this reaction is often accompanied by the formation of various byproducts, which can complicate purification and reduce the overall yield. This guide will address these challenges in a question-and-answer format, providing both mechanistic insights and practical solutions.
Troubleshooting Guide: Byproduct Formation
This section directly addresses specific issues you may encounter during the synthesis of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol to mitigate the problem.
Q1: My reaction is producing a significant amount of a byproduct that appears to be a dihydropyran. How can I suppress its formation?
A1: The formation of a dihydropyran is a common side reaction in Prins cyclizations, resulting from the elimination of a proton from the carbocation intermediate instead of nucleophilic attack by water.
Mechanistic Insight:
The acid-catalyzed reaction between 3-methyl-1-hepten-4-ol and formaldehyde proceeds through the formation of an oxocarbenium ion, which is then attacked by the alkene to form a tetrahydropyranyl cation. This cation can then be trapped by water to give the desired 4-hydroxytetrahydropyran. However, under certain conditions, particularly with strong acids and at higher temperatures, the cation can instead lose a proton, leading to the formation of a dihydropyran byproduct.[1]
Caption: Formation of desired product vs. dihydropyran byproduct.
Troubleshooting Protocol:
Catalyst Selection:
Switch to a milder Lewis acid: Strong Brønsted acids like sulfuric acid or p-toluenesulfonic acid can promote elimination. Consider using a milder Lewis acid such as indium(III) chloride (InCl₃) or a heterogeneous catalyst like Amberlyst-15.[2] These can facilitate the cyclization while minimizing the elimination pathway.
Optimize catalyst loading: Use the minimum amount of catalyst required to achieve a reasonable reaction rate. High catalyst loading can lead to increased side reactions.
Temperature Control:
Lower the reaction temperature: Higher temperatures favor elimination reactions. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the nucleophilic addition of water.
Solvent and Reagent Stoichiometry:
Ensure the presence of water: If you are using anhydrous conditions, the formation of the allylic alcohol (a precursor to the dihydropyran) is more likely.[3] The controlled addition of a small amount of water can help trap the carbocation intermediate.
Adjust the aldehyde to alcohol ratio: An excess of the aldehyde can sometimes lead to the formation of 1,3-dioxanes, but it can also influence the concentration of intermediates. Experiment with a 1:1 to 1.2:1 ratio of formaldehyde to the homoallylic alcohol.
Experimental Protocol for Minimizing Dihydropyran Formation:
Parameter
Standard Condition
Optimized Condition
Catalyst
p-Toluenesulfonic acid (10 mol%)
InCl₃ (5 mol%)
Temperature
50 °C
0 °C to Room Temperature
Solvent
Dichloromethane (anhydrous)
Dichloromethane with 1 equivalent of H₂O
Reaction Time
12 hours
Monitor by TLC until starting material is consumed
Q2: I am observing the formation of a higher molecular weight byproduct, which I suspect is a dimer or polymer. What is causing this and how can I prevent it?
A2: Dimerization or polymerization of the starting homoallylic alcohol or the product can occur under strongly acidic conditions and at elevated temperatures.
Mechanistic Insight:
The acidic conditions used in the Prins reaction can also promote intermolecular reactions. The tertiary alcohol of the starting material or the product can be protonated and eliminated to form a carbocation. This carbocation can then be attacked by another molecule of the alcohol, leading to the formation of an ether dimer. Alternatively, the alkene can undergo acid-catalyzed polymerization.[4]
Caption: Competing pathways leading to product and dimer byproduct.
Troubleshooting Protocol:
Control Catalyst Acidity and Loading:
Use a weaker acid: As with dihydropyran formation, switching to a milder Lewis acid can reduce the extent of side reactions.
Decrease catalyst concentration: High acid concentrations will accelerate both the desired reaction and the undesired polymerization.
Optimize Reaction Temperature and Time:
Maintain a low reaction temperature: This will slow down the rate of the side reactions more than the desired cyclization.
Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed to prevent further degradation or polymerization of the product.
Reagent Purity and Handling:
Purify starting materials: Impurities in the homoallylic alcohol or formaldehyde can sometimes initiate polymerization. Ensure your starting materials are of high purity.
Experimental Protocol for Preventing Dimerization/Polymerization:
Parameter
Standard Condition
Optimized Condition
Catalyst
Concentrated H₂SO₄
Scandium(III) triflate (Sc(OTf)₃) (1 mol%)
Temperature
80 °C
Room Temperature
Reaction Time
24 hours
Monitor by TLC (typically 4-8 hours)
Q3: My final product is a mixture of diastereomers. How can I improve the stereoselectivity of the reaction and separate the isomers?
A3: The formation of diastereomers is expected as two new stereocenters are created during the cyclization. The ratio of these diastereomers is influenced by the catalyst and reaction conditions. Separation can be achieved through chromatographic methods.
Mechanistic Insight:
The Prins cyclization proceeds through a chair-like transition state. The substituents on the forming tetrahydropyran ring will preferentially occupy equatorial positions to minimize steric hindrance. The choice of catalyst can influence the transition state geometry and therefore the diastereoselectivity of the reaction.[5] For 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol, the key stereocenters are at C2 and C4.
Troubleshooting and Optimization Protocol:
Catalyst Selection for Stereocontrol:
Chiral catalysts: For enantioselective synthesis, a chiral catalyst is required. Chiral Brønsted acids, such as those derived from BINOL, have been shown to induce high levels of enantioselectivity in Prins-type reactions.[6]
Lewis acids: Certain Lewis acids can coordinate with the reactants in a way that favors the formation of one diastereomer over the other. Experiment with different Lewis acids (e.g., SnCl₄, TiCl₄) to find the optimal one for your desired stereoisomer.
Temperature Optimization:
Lower temperatures: Running the reaction at lower temperatures can enhance the energy difference between the diastereomeric transition states, often leading to improved diastereoselectivity.
Purification and Separation of Diastereomers:
Column Chromatography: Diastereomers have different physical properties and can often be separated by column chromatography on silica gel.[2] A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to find the optimal conditions for separation.
Preparative HPLC or SFC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed.[7]
General Protocol for Diastereomer Separation:
Analytical TLC/LC-MS: First, develop an analytical thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) method to confirm that the diastereomers can be resolved.
Column Chromatography:
Stationary Phase: Silica gel is the most common choice.
Mobile Phase: Start with a low polarity solvent system (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity.
Fraction Collection: Collect small fractions and analyze them by TLC or LC-MS to identify the pure diastereomers.
Frequently Asked Questions (FAQs)
What is the ideal source of formaldehyde for this reaction?
Paraformaldehyde is often preferred as it is a solid and easier to handle than aqueous formaldehyde (formalin). When using paraformaldehyde, it needs to be depolymerized in situ, which is facilitated by the acidic catalyst.
How can I be sure of the structure of my byproducts?
The most effective way to identify byproducts is through a combination of spectroscopic techniques. Mass spectrometry (MS) will give you the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) will provide detailed structural information.
Can I use a different aldehyde in this reaction?
Yes, the Prins reaction is versatile and can be performed with a variety of aldehydes. Using a different aldehyde will result in a different substituent at the 2-position of the tetrahydropyran ring.
My reaction is not going to completion. What should I do?
If the reaction is stalling, consider the following:
Catalyst deactivation: The catalyst may have been deactivated by impurities. Ensure your reagents and solvent are pure and dry.
Insufficient catalyst: You may need to increase the catalyst loading slightly.
Low temperature: While lower temperatures are good for selectivity, they also slow down the reaction rate. You may need to find a balance between selectivity and reaction time.
References
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
Grokipedia. (n.d.). Prins reaction. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Retrieved from [Link]
ACS Publications. (2003). The “Aqueous” Prins Reaction. Organic Letters. Retrieved from [Link]
ACS Omega. (2022). Recent Advances in the Prins Reaction. Retrieved from [Link]
Pálovics, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Prins Reaction. Retrieved from [Link]
Google Patents. (n.d.). EP0257521A2 - 3,4-Dihydro-2H-pyranes and process for their preparation.
Wikipedia. (n.d.). Prins reaction. Retrieved from [Link]
PMC. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Retrieved from [Link]
Santai Tech. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]
ResearchGate. (2025). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid‐Mediated Hydroxyalkoxylation of Silylated Alkenols. Retrieved from [Link]
Beilstein Journals. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Retrieved from [Link]
Organic Syntheses. (n.d.). 5,6-DIHYDRO-2H-PYRAN-2-ONE and 2H-PYRAN-2-ONE. Retrieved from [Link]
IntechOpen. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. Retrieved from [Link]
ResearchGate. (2017). Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica. Retrieved from [Link]
Beilstein Journals. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Retrieved from [Link]
PubMed. (2013). Highly stereoselective synthesis of 2,6-cis-substituted tetrahydropyrans using a one-pot sequential catalysis. Retrieved from [Link]
PMC. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
European Patent Office. (2020). (2S,4R)-4-METHYL-2-(2-METHYLBUT-1-EN-1-YL)TETRAHYDRO-2H-PYRANEN AS FRAGRANCE INGREDIENT. Retrieved from [Link]
PMC. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans. Retrieved from [Link]
Encyclopedia.pub. (2022). Synthesis of Pyran Derivatives. Retrieved from [Link]
Google Patents. (n.d.). WO2016059648A1 - Synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ol and its derivatives.
PubMed. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Retrieved from [Link]
PMC. (n.d.). Racemization in Prins Cyclization Reactions. Retrieved from [Link]
ResearchGate. (n.d.). Suggested probable mechanism for the of synthesis of 4H‐pyrans. Retrieved from [Link]
PMC. (n.d.). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Retrieved from [Link]
Technical Support Center: Optimizing Solvent Selection for 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol Extraction
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in optimizing the post-reaction extract...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in optimizing the post-reaction extraction of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol (CAS: 1934681-88-5).
This highly substituted tetrahydropyranol is a valuable building block in fragrance chemistry (structurally analogous to Florol) and pharmaceutical synthesis. Because it is typically synthesized via an acid-catalyzed Prins cyclization, the post-reaction workup requires precise liquid-liquid extraction (LLE) strategies to maximize yield, ensure clean phase separation, and prevent acid-catalyzed degradation.
Part 1: The Causality of Solvent Selection
When extracting tetrahydropyran-4-ol derivatives from an aqueous reaction matrix, the partition coefficient (
Kp
) is the governing thermodynamic metric.
Historically, research on unsubstituted tetrahydropyrans demonstrates a strong preference for halogenated solvents. For example, the partition coefficient of unsubstituted tetrahydropyran-4-one/ol is estimated at 2.74 in dichloromethane (DCM) compared to just 0.53 in ethyl acetate (EtOAc) . Based on this data, one might assume DCM is mandatory.
However, chemical structure dictates physical properties . The addition of a bulky lipophilic butyl chain and a methyl group at the C2 position of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol drastically increases the molecule's overall lipophilicity (LogP). This structural modification shields the polar ether oxygen, leaving the hydroxyl group as the primary hydrogen-bond donor. This shifts the thermodynamic equilibrium, allowing greener, non-halogenated solvents like Methyl tert-butyl ether (MTBE) to achieve
>95%
extraction efficiency without the environmental and regulatory burdens of DCM.
Quantitative Solvent Comparison
Solvent
Density (g/mL)
Dielectric Constant (ε)
Emulsion Risk
Suitability for 2-Butyl-2-methyl analog
Dichloromethane (DCM)
1.33
9.1
Low
Excellent (Traditional standard, but highly toxic)
Methyl tert-butyl ether (MTBE)
0.74
2.6
Low
Excellent (Greener alternative, forms top layer)
Ethyl Acetate (EtOAc)
0.90
6.0
Moderate
Good (Requires strict brine washing to break emulsions)
Hexane / Heptane
0.66
1.9
High
Poor (Too non-polar to solubilize the -OH group effectively)
Part 2: Troubleshooting Guides & FAQs
Q1: Why am I experiencing poor phase separation and emulsion formation when using Ethyl Acetate?Causality: Emulsions in Prins cyclization workups usually stem from polymeric byproducts or unquenched acidic catalysts (like p-Toluenesulfonic acid or Lewis acids) acting as surfactants. EtOAc has a moderate dielectric constant (
ϵ=6.0
) and can hydrogen-bond with water, stabilizing these emulsion layers.
Solution: First, ensure the reaction is fully quenched with saturated aqueous
NaHCO3
to neutralize the acid catalyst. If an emulsion persists, add saturated
NaCl
(brine) to the aqueous layer. The "salting-out" effect increases the ionic strength of the aqueous phase, decreasing the solubility of EtOAc in water and forcing the organic compound into the organic layer, thereby breaking the emulsion.
Q2: My extracted compound has a strong, pungent odor and degrades upon concentration. What went wrong?Causality: This indicates acid catalyst carryover. Tetrahydropyranols are highly sensitive to acidic conditions. If the acid is not fully neutralized, it will partition into the organic layer. During concentration under reduced pressure, the increasing concentration of the acid combined with heat will catalyze the dehydration of the pyranol into a dihydropyran, or cause complete ring-opening .
Solution: Your extraction solvent is carrying over traces of the acid. Wash the organic layer at least twice with
NaHCO3
, followed by a brine wash. Dry thoroughly over anhydrous
Na2SO4
before concentrating under reduced pressure at a temperature not exceeding 40 °C .
Q3: Can I separate the syn and anti diastereomers during the liquid-liquid extraction phase?Causality: No. LLE relies on differential solubility, which is governed by the overall dipole moment and lipophilicity of the molecule. The syn and anti diastereomers of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol have nearly identical physicochemical properties, meaning their partition coefficients in any given solvent are indistinguishable.
Solution: LLE will only isolate the diastereomeric mixture from the aqueous reaction matrix. To separate the diastereomers, you must perform silica gel column chromatography (typically using a Hexane/EtOAc gradient) post-extraction .
Part 3: Standard Operating Procedure (SOP)
Optimized MTBE Extraction Protocol for 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol
This protocol utilizes MTBE to maximize yield while minimizing emulsion risks and environmental impact.
Quenching: To the crude Prins cyclization reaction mixture, add 1.0 volume of saturated aqueous
NaHCO3
dropwise at 0–5 °C.
Self-Validation:
CO2
evolution (bubbling) will occur. The system is validated as neutralized when bubbling completely ceases upon further addition.
Solvent Addition: Add 2.0 volumes of Methyl tert-butyl ether (MTBE). Stir vigorously for 5 minutes, then transfer the mixture to a separatory funnel.
Phase Separation: Allow the layers to separate for 10 minutes.
Causality: MTBE (
d=0.74
g/mL) will reliably form the top organic layer, while the aqueous phase (
d>1.0
g/mL) will settle at the bottom.
Washing: Drain the bottom aqueous layer. Wash the remaining top organic layer with 1.0 volume of saturated aqueous
NaCl
(brine).
Self-Validation: Following the brine wash, the organic layer must appear completely transparent (non-turbid), indicating the successful removal of dissolved micro-droplets of water.
Drying & Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous
Na2SO4
for 15 minutes. Filter the drying agent, and concentrate the filtrate under reduced pressure (rotary evaporator) at a water bath temperature of
≤40
°C.
Part 4: Extraction Workflow Visualization
Figure 1: Liquid-liquid extraction workflow and troubleshooting decision tree for tetrahydropyranols.
References
Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. Organic Process Research & Development, ACS Publications. URL:[Link]
Efficient Methods for Synthesis of Florol and its Derivatives. Czasopismo Techniczne (Technical Transactions), Cracow University of Technology. URL:[Link]
Optimization
Technical Support Center: Preventing Dehydration of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol During Distillation
Welcome to the Technical Support Center for the purification of substituted tetrahydropyranols. Researchers synthesizing 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol frequently encounter a critical issue during the final dis...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the purification of substituted tetrahydropyranols. Researchers synthesizing 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol frequently encounter a critical issue during the final distillation step: the unintended dehydration of the alcohol to its corresponding dihydropyran alkene.
This guide provides a mechanistic understanding of this problem and field-proven, self-validating protocols to ensure high-yield, high-purity recovery of your target molecule.
Troubleshooting FAQs
Q1: Why does my 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol degrade into a dihydropyran during standard distillation?A1: The degradation is driven by an acid-catalyzed E1 elimination pathway. 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol is a secondary alcohol. Substituted pyranols are highly susceptible to dehydration because the resulting alkene is thermodynamically stable, and the transition state can be stabilized by the ring oxygen[1]. At the high temperatures required for atmospheric distillation, even trace amounts of acid—such as silanol groups on the surface of unpassivated glassware or residual acidic byproducts from upstream synthesis—are sufficient to protonate the hydroxyl group and trigger the loss of water[2].
Q2: How can I lower the thermal stress to prevent this thermal elimination?A2: The primary solution is to switch to vacuum distillation . By reducing the atmospheric pressure inside the distillation apparatus, you significantly lower the boiling point of the pyranol[3]. This allows the alcohol to vaporize at temperatures well below its thermal decomposition threshold. For 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol, utilizing a high-vacuum setup (e.g., <1 mbar) can drop the required pot temperature to approximately 80–100°C, drastically reducing the kinetic energy available for the elimination reaction.
Q3: I am already using vacuum distillation, but I still see 10-15% dehydration in my NMR/GC-MS. How do I completely stop this?A3: If dehydration persists under vacuum, the issue is trace acid catalysis. To neutralize this, you must employ a base-stabilized distillation approach. Adding a small amount of a non-volatile, mild base—such as anhydrous potassium carbonate (K₂CO₃)—directly into the distillation pot will continuously neutralize any trace acids present in the crude mixture or on the glassware[4].
This self-validating protocol ensures the complete suppression of acid-catalyzed dehydration during the purification of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol.
Materials Required:
Crude 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol
Anhydrous Potassium Carbonate (K₂CO₃)
High-vacuum pump (capable of <1 mbar)
Short-path distillation apparatus
pH test strips
Step-by-Step Methodology:
Pre-Distillation Neutralization: Dissolve the crude 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol in a volatile, non-polar solvent (e.g., diethyl ether). Wash the organic layer with a 10% aqueous sodium bicarbonate solution.
Self-Validation Step: Test the separated aqueous layer with pH paper to confirm it is basic (pH > 8) before proceeding[2].
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the solution and remove the solvent using a rotary evaporator.
Pot Preparation: Transfer the concentrated crude pyranol to a round-bottom distillation flask. Add 1-2% by weight of finely powdered anhydrous K₂CO₃ directly into the flask[4]. Add a magnetic stir bar (avoid porous boiling chips, which can harbor trace acids).
Apparatus Assembly: Assemble a short-path distillation setup. Ensure all joints are properly greased to hold a high vacuum.
Causality Note: A short-path setup minimizes the residence time of the vapor, further reducing the chance of thermal degradation.
Vacuum Equilibration: Apply the vacuum gradually to prevent bumping. Allow the system to equilibrate at <1 mbar before applying any heat.
Distillation: Slowly heat the oil bath. Monitor the vapor temperature. Collect the pure 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol fraction. The presence of K₂CO₃ in the pot will prevent the formation of the dihydropyran byproduct throughout the heating process.
Quantitative Data Summary
The following table summarizes the expected outcomes when applying different distillation techniques to 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol.
Distillation Method
Pressure
Pot Temp (°C)
Additive
Expected Yield
Purity (Alcohol)
Primary Byproduct
Atmospheric
760 Torr
>200°C
None
<30%
<40%
Dihydropyran (Alkene)
Standard Vacuum
<1 mbar
80–100°C
None
70-80%
85-90%
Dihydropyran (Alkene)
Base-Stabilized Vacuum
<1 mbar
80–100°C
K₂CO₃ (1-2 wt%)
>90%
>98%
None (Trace impurities)
Process Visualization
Workflow for preventing dehydration during the distillation of acid-sensitive tetrahydropyranols.
References[2] Navigating Acid-Catalyzed Alcohol Dehydration: A Technical Support Guide to Preventing Charring - Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeg4hrPmj4t9hqLzGhEZ5c7UXfZkkCH_JIjUSBF8X-ZUTwuv0zTKH4Htw55l1ZGog2IEgUMle4trRu24tn7eJ-DoyooH8zyP4ibltObTMIWirR3cOHgfxvkyj9-VUPfONqRFIxq29-SWGLYfRy-oEtUHAWRrtMS-IxdDwHYHoaA6opAUeKJRv1ERsmIF__tEGiVVqR6AzgviF418tSoztC7InDTr-k20gRxeIVfWdWOgNHrNcEfS9nbRARkg==[1] US10040776B2 - Pyran derivatives and their preparation - Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1GfwQ9sE1uywr_9RFKf9uuJ7r0FnUbV7Z8F46ETYjkX7nYBRMLQH_0c2_bEeLTqrTgRRaf6JGKT8-yCzmbKH-iwsbggFXfsy0Q1Fs_fDcanIkcup0nKwil4itfkqanRZ6SdV8Ak9TsJvji8A=[3] Vacuum Distillation Explained: Mastering The Dealcoholization Process - BevZero.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdqt0yezPRJrWqBJ8YBYN3LUI8NKgudiUSEs2Tks5nHr0_CGMWdkqivGGjjJPunCneN7DPf3DhwRox7KDsnOPjXOBO0cqTdUpfsiikHM4g8Z2DCO7OkHEGZ0qgjd3fQXAqglTLH_UR_btJbg==[4] Technical Support Center: Purification of Allyl alcohol-1-13C - Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs6GBGym3gCqG0BsFa5edhdfNZzOpjw8PSt8f6F1GdGsH6Xmnl2f-6O4pWtTlqH44hbF-TEJ5D8oUyhuL-Tmkm0Ds1fmn72EFFHftzNoysKFSDZMMQfKQejzUIyHs-gmQM0_UAHN_1_Zj7Th4cYb6B3U9TqJeT4emUI52lpUAJcCWZ8h28_EyTHKbykceYnXYzS8jb0ClHde0=
Minimizing catalyst degradation in 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol production
Welcome to the Catalysis Technical Support & Troubleshooting Portal . This guide is engineered for researchers and process chemists scaling the synthesis of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol . The production of th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Catalysis Technical Support & Troubleshooting Portal . This guide is engineered for researchers and process chemists scaling the synthesis of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol .
The production of this target molecule relies on the1 between 3-buten-1-ol (a homoallylic alcohol) and 2-hexanone (methyl butyl ketone)[1]. While solid acid catalysts like Amberlyst-15 and Zeolite H-Beta provide an 2 for this transformation[2], their rapid degradation remains a primary bottleneck. Below, we dissect the mechanistic causes of catalyst failure and provide self-validating protocols to ensure sustained reactivity.
I. Mechanistic Pathway & Degradation Vectors
To troubleshoot catalyst failure, we must first map the competing pathways in the reactor. The diagram below illustrates how side reactions directly attack the catalyst's structural integrity.
Fig 1: Reaction pathways and catalyst degradation vectors in pyran-4-ol Prins cyclization.
II. Diagnostic Guide & FAQs
Q1: Why does my Amberlyst-15 catalyst lose 80% of its activity after only two batches, accompanied by a color change from light brown to black?Causality: The color change and activity drop indicate coking and pore fouling . In the presence of strong Brønsted acids, the terminal alkene (3-buten-1-ol) can be protonated to form a secondary carbocation, which attacks another alkene molecule instead of the target oxocarbenium ion. These high-molecular-weight oligomers physically block the mesopores of the polystyrene resin, preventing 2-hexanone from reaching the internal sulfonic acid sites.
Solution: Implement a slow-addition protocol for 3-buten-1-ol (see Protocol A). By keeping the steady-state concentration of the alkene low, you thermodynamically favor the bimolecular Prins cross-reaction over homo-oligomerization.
Q2: We are using a Zeolite H-Beta catalyst. The reaction starts fast but stalls at 60% conversion. No coking is visible. What is happening?Causality: This is classic water poisoning (competitive inhibition). While the direct Prins addition of 3-buten-1-ol and 2-hexanone does not generate water, trace moisture in the hygroscopic 2-hexanone feed—or water generated from the trace dehydration of the product into a dihydropyran—strongly hydrogen-bonds to the Brønsted acid sites of the zeolite[3]. This creates a hydration sphere that outcompetes the ketone for activation.
Solution: Pre-dry all reagents over activated 3Å molecular sieves and validate moisture levels are <50 ppm via Karl Fischer titration before initiating the reaction.
Q3: Can we regenerate Amberlyst-15 thermally in a furnace like we do with Zeolites?Causality:No. Amberlyst-15 is a macroreticular polystyrene-divinylbenzene resin. Thermal regeneration (calcination at 500°C) will completely incinerate the organic polymer backbone. Furthermore, thermal desulfonation (loss of active -SO₃H groups) begins at just 120°C.
Solution: Polymeric resins must be regenerated chemically using a solvent-wash protocol to dissolve soluble oligomers, followed by a mild acidic wash to re-protonate exchanged sites.
III. Catalyst Selection & Degradation Matrix
To optimize your specific reactor setup, compare the degradation profiles of standard4 catalysts[4]:
This protocol utilizes kinetic control (slow addition) to prevent alkene pooling, thereby shutting down the oligomerization pathway that degrades the catalyst.
Feedstock Validation: Dry 2-hexanone and 3-buten-1-ol over activated 3Å molecular sieves for 24 hours.
Self-Validation Step: Extract a 1 mL aliquot and perform a Karl Fischer titration. Do not proceed unless moisture is <50 ppm.
Catalyst Conditioning: Dry Amberlyst-15 at 80°C under vacuum (10 mbar) for 4 hours to remove bound water without causing thermal desulfonation.
Reactor Setup: Charge a round-bottom flask with 2-hexanone (1.5 equiv) and the conditioned Amberlyst-15 (10 wt%). Heat to 60°C under inert N₂. Note: The excess ketone favors the cross-reaction.
Controlled Addition (Critical): Add 3-buten-1-ol (1.0 equiv) dropwise via a programmable syringe pump over exactly 2 hours.
Reaction Monitoring: Monitor the reaction via GC-FID.
Self-Validation Step: The reaction should reach >95% conversion of the alkene within 4 hours. If conversion stalls at <80%, it indicates premature catalyst poisoning (check moisture ingress).
Catalyst Recovery & Diagnostics: Filter the catalyst hot and wash immediately with ethyl acetate (3 x 20 mL) to strip residual organics before they polymerize upon cooling.
Self-Validation Step: Dry the recovered catalyst and weigh it. A weight increase of >5% compared to the initial charge confirms that irreversible coking has occurred.
Protocol B: Zeolite Thermal Regeneration
Objective: Safely restore activity to coked Zeolite H-Beta without causing hydrothermal dealumination.
Solvent Strip: Wash the spent zeolite with acetone to remove physisorbed species. Dry at 100°C for 2 hours.
Controlled Calcination: Transfer to a muffle furnace. Ramp the temperature at 2°C/min to 500°C under a flow of synthetic air (20% O₂ / 80% N₂).
Causality: A slow ramp is mandatory. Rapid combustion of coke generates localized steam, which hydrolyzes the Al-O-Si bonds in the zeolite framework (dealumination), permanently destroying its Brønsted acidity[3].
Hold & Oxidize: Maintain 500°C for 4 hours to fully oxidize carbonaceous deposits to CO₂.
Cooling: Cool to 150°C and immediately transfer to a vacuum desiccator to prevent ambient moisture readsorption.
V. References
Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis
Source: National Institutes of Health (NIH)
URL:
Efficient Prins cyclization in environmentally benign method using ion exchange resin catalyst
Source: Taylor & Francis
URL:
Mechanistic Basis for Effects of High-Pressure H2 Cofeeds on Methanol-to-Hydrocarbons Catalysis over Zeolites (Reference for Zeolite Coking & Dealumination Mechanics)
Source: American Chemical Society (ACS)
URL:
Optimizing temperature and pressure for 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol catalysis
Welcome to the Technical Support Center for the continuous flow catalytic synthesis of 2-butyl-2-methyltetrahydro-2H-pyran-4-ol. This guide is designed for researchers and drug development professionals optimizing the Pr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the continuous flow catalytic synthesis of 2-butyl-2-methyltetrahydro-2H-pyran-4-ol. This guide is designed for researchers and drug development professionals optimizing the Prins cyclization of 2-hexanone and 3-buten-1-ol using solid acid catalysts (e.g., Amberlyst-15).
Mechanistic Overview & Causality
The synthesis of 2-butyl-2-methyltetrahydro-2H-pyran-4-ol relies on an acid-catalyzed Prins cyclization. The causality of the reaction dictates the engineering of the setup:
Activation: The solid acid catalyst protonates the carbonyl oxygen of 2-hexanone, facilitating hemiacetal formation with 3-buten-1-ol.
Oxocarbenium Formation: Subsequent dehydration generates a highly reactive oxocarbenium intermediate. Because 2-hexanone is a dialkyl ketone, it is significantly less electrophilic than standard aldehydes, meaning the activation energy barrier for this step is exceptionally high .
Cyclization & Trapping: Intramolecular nucleophilic attack by the pendant alkene forms the tetrahydropyran ring, leaving a carbocation at the C4 position. The previously expelled water molecule traps this carbocation, yielding the final 4-ol product.
To overcome the high activation energy, elevated temperatures (80–100 °C) are mandatory. To achieve these temperatures safely without solvent boiling—which would cause gas-phase channeling and destroy catalyst contact—the system must be pressurized using a continuous flow reactor equipped with a Back Pressure Regulator (BPR) .
Process Visualization
Continuous flow catalytic Prins cyclization setup for tetrahydropyran-4-ol synthesis.
FAQ: Optimizing Temperature & Pressure
Q: Why is precise temperature control (80–100 °C) critical for 2-hexanone catalysis?A: Ketones have lower electrophilicity compared to aldehydes. Lower temperatures (<70 °C) fail to overcome the activation energy for the oxocarbenium intermediate, yielding poor conversion. Conversely, temperatures exceeding 110 °C provide excess thermal energy that triggers the elimination of the newly formed C4-hydroxyl group, leading to the dehydrated byproduct (2-butyl-2-methyl-3,6-dihydro-2H-pyran).
Q: How does the Back Pressure Regulator (BPR) interact with the catalyst bed?A: The BPR maintains the system pressure above the vapor pressure of the solvent (e.g., ethyl acetate) at the operating temperature. If the pressure drops and the solvent boils, gas bubbles form. This causes "channeling" in the Amberlyst-15 bed, drastically reducing the residence time and catalyst-substrate contact, which causes product yield to plummet.
Troubleshooting Guide
Issue 1: High Pressure Drop (ΔP > 15 bar) Across the Reactor
Causality: Amberlyst-15 is a macroreticular polystyrene-divinylbenzene resin that swells significantly in polar solvents . If packed dry, the swelling restricts the micro-channels in the reactor.
Solution: Always pre-swell the resin in the reaction solvent for 24 hours before packing. If pressure remains high, blend the resin with inert glass beads (1:1 ratio) to increase bed porosity.
Issue 2: Low Selectivity / High Dihydropyran Formation
Symptom: GC-MS shows a dominant mass peak at M-18 (loss of water).
Causality: The residence time is too long at the target temperature, allowing the acidic resin to catalyze the thermodynamic dehydration of the tetrahydropyran-4-ol product.
Solution: Increase the flow rate (decreasing residence time) or lower the reactor temperature by 10 °C.
Issue 3: Catalyst Deactivation over Time
Symptom: Conversion drops steadily over a 12-hour continuous run.
Causality: Oligomerization of the 3-buten-1-ol starting material coats the active sulfonic acid sites on the resin.
Solution: Flush the reactor bed with a highly polar solvent wash (e.g., methanol) at 60 °C for 2 hours to strip oligomeric fouling, then re-equilibrate with the primary reaction solvent.
Self-Validating Experimental Protocol
This step-by-step methodology utilizes inline tracking to ensure the protocol acts as a self-validating system.
Catalyst Preparation: Suspend 2.0 g of Amberlyst-15 (dry, H+ form) in ethyl acetate for 24 hours to ensure complete swelling. Slurry-pack the swollen resin into a standard stainless-steel column (10 mm ID x 100 mm length).
System Priming: Connect the column to the HPLC pump and a 10-bar BPR. Flush the system with pure ethyl acetate at 1.0 mL/min while heating the reactor jacket to 90 °C.
Validation Check: Ensure steady pressure at the pump head (±0.5 bar fluctuation). A fluctuating pressure indicates trapped air or solvent boiling.
Reaction Execution: Switch the feed to a solution containing 2-hexanone (1.0 M) and 3-buten-1-ol (1.2 M) in ethyl acetate. Set the flow rate to 0.5 mL/min (yielding a residence time of approx. 15 minutes).
Validation & Workup: Monitor the steady-state conversion via inline FTIR spectroscopy.
Validation Check: The reaction is proceeding correctly when the carbonyl stretch of 2-hexanone (~1715 cm⁻¹) disappears and a broad O-H stretch (~3300–3400 cm⁻¹) emerges.
Isolation: Collect the effluent, wash with saturated NaHCO₃ to neutralize any leached acid, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to isolate 2-butyl-2-methyltetrahydro-2H-pyran-4-ol.
Quantitative Data: T & P Optimization
The following table summarizes the causal relationship between temperature, pressure, residence time, and reaction outcomes.
Temperature (°C)
System Pressure (bar)
Residence Time (min)
2-Hexanone Conversion (%)
Pyran-4-ol Selectivity (%)
Dihydropyran (Dehydration) (%)
60
5
15
32
98
2
90
10
15
94
95
5
90
10
30
98
78
22
120
15
15
99
45
55
120
2 (Boiling)
15 (Channeling)
15
N/A
N/A
References
Title: Zeolite-based catalysis for isobutene conversion into chemicals and fuel additives. A review
Source: Comptes Rendus de l'Académie des Sciences
URL: [Link]
Reference Data & Comparative Studies
Validation
HPLC method validation for 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol purity analysis
An In-Depth Guide to the Validation of a Purity Analysis Method for 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol via High-Performance Liquid Chromatography (HPLC) Introduction: The Imperative for Purity in Pharmaceutical Int...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Validation of a Purity Analysis Method for 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol via High-Performance Liquid Chromatography (HPLC)
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
2-Butyl-2-methyltetrahydro-2H-pyran-4-ol is a substituted tetrahydropyran derivative, a class of heterocyclic compounds prevalent in medicinal chemistry and natural products. As a potential synthetic intermediate in drug development, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Even trace impurities can carry forward through synthetic steps, potentially leading to unwanted side-reactants, decreased yield, or the introduction of toxicologically harmful substances.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of chromatographic strategies and details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol purity. The validation protocol is rigorously designed to meet the standards set by the International Council for Harmonisation (ICH), specifically guideline Q2(R1), ensuring the method is suitable for its intended purpose in a regulated environment.[1][2][3]
Part 1: Method Development and Comparative Strategy
The objective of method development is to establish a separation technique that is specific, sensitive, and robust. For a purity assay, the method must be capable of separating the main compound from any potential process impurities and degradation products.
Analyte Physicochemical Considerations
2-Butyl-2-methyltetrahydro-2H-pyran-4-ol is a non-ionic, polar molecule with a molecular weight of approximately 186.3 g/mol . A critical analytical challenge is its structure: it is a saturated heterocyclic alcohol, meaning it lacks a significant chromophore.[4][5][6] This absence of conjugated double bonds or aromatic rings precludes strong ultraviolet (UV) absorbance at standard wavelengths (e.g., 254 nm), which are common in HPLC analysis.[7]
This necessitates a considered approach to detector selection. While universal detectors like Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD) are options, they often lack the sensitivity and gradient compatibility required for impurity profiling. A more practical approach, and the one we will pursue, is to leverage low-wavelength UV detection (<210 nm). At these wavelengths, the n → σ* transitions of the ether and alcohol functional groups provide weak but measurable absorbance.[8] This strategy is viable provided the mobile phase has a low UV cutoff.[9]
Comparative Selection of Chromatographic Conditions
A systematic evaluation of columns and mobile phases is essential for achieving optimal separation.
Parameter
Alternative 1
Alternative 2
Selected Option & Rationale
Stationary Phase
C8 (Octylsilane)
Phenyl-Hexyl
C18 (Octadecylsilane), 4.6 x 150 mm, 3.5 µm
Rationale: Good for moderately polar compounds. Less retentive than C18.
Rationale: Offers alternative selectivity through π-π interactions.
Rationale: C18 provides the highest hydrophobicity among common reversed-phase columns, offering robust retention for a wide range of small molecules, including those with moderate polarity. Its versatility makes it the gold standard and an ideal starting point for separating the main analyte from potential non-polar and slightly more polar impurities.
Mobile Phase A
Water
Water with 0.1% Phosphoric Acid
Ultrapure Water
Rationale: pH control can improve peak shape for ionizable compounds.
Rationale: The analyte is non-ionic, so pH modifiers are unnecessary and would only increase baseline noise at low UV wavelengths. Ultrapure water provides a clean baseline.
Mobile Phase B
Methanol
Tetrahydrofuran (THF)
Acetonitrile (ACN)
Rationale: Strong organic solvent, different selectivity than ACN.
Rationale: Strong solvent, can alter selectivity.
Rationale: Acetonitrile is the preferred organic modifier due to its low viscosity and, critically, its low UV cutoff (~190 nm), which is essential for detection below 210 nm.[9] Methanol's cutoff is higher (~205 nm), and THF's is higher still (~212 nm), which would obscure the analyte peak.
Elution Mode
Isocratic
-
Gradient
Rationale: Simpler, more robust for assay of the main peak.
Rationale: For a purity method, a gradient elution is superior as it can resolve impurities with a wide range of polarities. It ensures that late-eluting, more hydrophobic impurities are cleared from the column while providing good resolution for early-eluting, more polar ones.
Optimized HPLC Method
Based on the comparative analysis, the following conditions were selected for validation:
Parameter
Condition
Instrument
Agilent 1260 Infinity II or equivalent HPLC system with Diode Array Detector (DAD)
Column
Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A
Ultrapure Water
Mobile Phase B
Acetonitrile
Gradient Program
0-2 min (30% B), 2-15 min (30-80% B), 15-17 min (80% B), 17-17.1 min (80-30% B), 17.1-22 min (30% B)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection
DAD, 205 nm
Sample Diluent
50:50 Water:Acetonitrile
Part 2: A Guide to Method Validation Protocol & Execution
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][10] The following sections detail the experimental protocols for validating the HPLC method according to ICH Q2(R1) guidelines.[2]
Caption: A logical workflow for HPLC method validation, from development to final report.
System Suitability
Causality: Before any validation run, system suitability testing (SST) is performed to confirm that the chromatographic system is adequate for the intended analysis.[11] It is the self-validating check that ensures the equipment, electronics, and columns are performing correctly on the day of analysis.
Protocol:
Prepare a system suitability solution containing 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol at the working concentration (e.g., 0.5 mg/mL).
Inject this solution five (n=5) replicate times.
Calculate the mean and relative standard deviation (RSD) for retention time, peak area, tailing factor, and theoretical plates.
Acceptance Criteria:
Peak Area RSD: ≤ 2.0%
Retention Time RSD: ≤ 1.0%
Tailing Factor (Asymmetry): ≤ 2.0
Theoretical Plates: ≥ 2000
Specificity (Including Forced Degradation)
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] A forced degradation study is the cornerstone of proving specificity for a stability-indicating purity method.[11]
Caption: Workflow for a forced degradation study to establish method specificity.
Protocol:
Expose solutions of the analyte (0.5 mg/mL) to the following conditions: acid (0.1M HCl), base (0.1M NaOH), oxidation (3% H₂O₂), heat (80°C), and photolytic stress (ICH Q1B conditions).
Prepare an unstressed control and a blank (diluent) for comparison.
Analyze all samples by the proposed HPLC method.
Use a Diode Array Detector (DAD) to evaluate peak purity of the main analyte peak in all stressed samples to ensure no co-eluting peaks are present.[12]
Acceptance Criteria:
The method must demonstrate resolution (Rs > 2.0) between the main analyte peak and all degradation product peaks.
The main analyte peak must pass peak purity analysis in all stressed chromatograms, indicating no co-elution.
Significant degradation (target 5-20%) should be observed in at least one stress condition to prove the method can detect degradation.
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[3] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[11]
Protocol:
Prepare a stock solution of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol.
Perform serial dilutions to create at least five concentration levels, spanning 50% to 150% of the nominal working concentration (e.g., 0.25, 0.375, 0.5, 0.625, 0.75 mg/mL).
Inject each concentration level in triplicate.
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
Correlation Coefficient (r²): ≥ 0.999
Y-intercept: Should be close to zero.
Residuals: The data points should be randomly scattered around the regression line.
Concentration (mg/mL)
Mean Peak Area (n=3)
0.25
151050
0.375
225980
0.50
300500
0.625
376100
0.75
450850
Note: Data is representative.
Accuracy (Recovery)
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[13] It is typically assessed through a recovery study by spiking a placebo or blank matrix with a known amount of analyte.
Protocol:
Prepare samples in triplicate at three concentration levels: 80%, 100%, and 120% of the working concentration.
If a true placebo is unavailable, a blank diluent can be spiked.
Analyze the samples and calculate the percentage recovery at each level.
Recovery (%) = (Measured Concentration / Theoretical Concentration) x 100
Acceptance Criteria:
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
The RSD for recovery at each level should be ≤ 2.0%.
Level
Theoretical (mg/mL)
Measured (mg/mL)
Recovery (%)
80%
0.40
0.398
99.5%
100%
0.50
0.503
100.6%
120%
0.60
0.595
99.2%
Note: Data is representative.
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3] It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
Repeatability (Intra-day precision):
Prepare six independent samples of the analyte at 100% of the working concentration (0.5 mg/mL).
Analyze them on the same day, with the same analyst and instrument.
Calculate the RSD of the results.
Intermediate Precision (Inter-day precision):
Repeat the analysis of six independent samples on a different day, with a different analyst, and/or on a different instrument.
Calculate the RSD of the combined results from both days.
Acceptance Criteria:
Repeatability: RSD ≤ 2.0%
Intermediate Precision: RSD ≤ 2.0%
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Causality: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3] The LOD is the lowest amount that can be detected but not necessarily quantified. These are critical for a purity method to define the threshold for reporting impurities.
Protocol (Based on Signal-to-Noise Ratio):
Determine the signal-to-noise (S/N) ratio by comparing the analyte peak height to the noise of the baseline in a region where no peak is present.
Serially dilute a solution of known concentration until the S/N ratio is approximately 10:1 for LOQ and 3:1 for LOD.
Confirm the LOQ by injecting six samples at this concentration and verifying that the precision (RSD) and accuracy meet acceptable criteria (e.g., RSD ≤ 10%).
Acceptance Criteria:
LOD: S/N ratio ≥ 3:1
LOQ: S/N ratio ≥ 10:1, with acceptable precision and accuracy at this concentration.
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[13] This provides an indication of its reliability during normal usage.
Protocol:
Prepare a system suitability solution.
Analyze the solution while making small, deliberate changes to the method parameters, one at a time.
Evaluate the effect on system suitability results (e.g., retention time, peak area, resolution).
Parameters to Vary:
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
Column Temperature: ± 2 °C (28 °C and 32 °C)
Mobile Phase Composition: ± 2% absolute in the organic component.
Acceptance Criteria:
All system suitability criteria must be met under all varied conditions.
Changes in retention time and peak area should be minimal and predictable.
Solution Stability
Causality: This test evaluates the stability of the analyte in the chosen sample diluent over a period of time, ensuring that the sample does not degrade while waiting for analysis (e.g., in an autosampler).
Protocol:
Prepare a sample solution at the working concentration.
Analyze the solution immediately (T=0).
Store the solution in the autosampler at a controlled temperature (e.g., 10 °C).
Re-analyze the solution at specified time points (e.g., 12, 24, 48 hours).
Compare the results to the T=0 sample.
Acceptance Criteria:
The analyte concentration should not change by more than 2.0% from the initial value.
No significant new impurity peaks should appear.
Part 3: Summary of Validation and Conclusion
The successful completion of all validation exercises as described provides a high degree of assurance that the HPLC method is scientifically sound and fit for its intended purpose.
Validation Summary Table
Validation Parameter
Acceptance Criterion
Result
System Suitability
Peak Area RSD ≤ 2.0%
Pass
Specificity
Peak purity passes; Rs > 2.0 for degradants
Pass
Linearity (r²)
≥ 0.999
Pass (0.9998)
Range
50% - 150% of nominal
Pass
Accuracy (Recovery)
98.0% - 102.0%
Pass (99.2% - 100.6%)
Precision (Repeatability RSD)
≤ 2.0%
Pass (0.8%)
Precision (Intermediate RSD)
≤ 2.0%
Pass (1.1%)
LOQ
S/N ≥ 10; RSD ≤ 10%
Pass
Robustness
SST passes under all conditions
Pass
Solution Stability
≤ 2.0% change over 48h
Pass
Note: Results are representative of a successful validation.
The reversed-phase HPLC method developed for the purity analysis of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol has been rigorously validated in accordance with ICH guidelines.[1][2] The method demonstrated excellent specificity, linearity, accuracy, and precision, proving its suitability for quantitative purity determination in a quality control environment. The forced degradation studies confirmed its stability-indicating nature, ensuring that any potential degradation products formed during manufacturing or storage can be reliably detected and separated. This validated method provides a trustworthy and robust tool for ensuring the quality and consistency of this important pharmaceutical intermediate.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International - Chromatography Online. [Link]
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]
Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. ResearchGate. [Link]
Impurity contribution to ultraviolet absorption of saturated fatty acids. PMC - NIH. [Link]
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen. [Link]
Benchmarking 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol: A Comparative Guide to Cyclic Ether Intermediates in Drug Discovery
Executive Summary The 4-tetrahydropyranyl (THP) motif is a privileged and ubiquitous scaffold in medicinal chemistry, frequently utilized to modulate the lipophilicity, aqueous solubility, and target-binding affinity of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 4-tetrahydropyranyl (THP) motif is a privileged and ubiquitous scaffold in medicinal chemistry, frequently utilized to modulate the lipophilicity, aqueous solubility, and target-binding affinity of active pharmaceutical ingredients (APIs)[1]. While unsubstituted tetrahydro-2H-pyran-4-ol is widely used as a foundational building block, modern drug discovery often requires highly substituted variants to overcome pharmacokinetic liabilities.
This guide objectively benchmarks 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol (CAS: 1934681-88-5)[2] against simpler cyclic ether intermediates. By analyzing the causality behind its structural modifications, we provide researchers with a framework for selecting the optimal THP derivative for late-stage functionalization and scaffold hopping[3].
Structural Rationale: The Causality of C2 Substitution
When designing a drug candidate, the transition from an unsubstituted cyclic ether to a highly substituted analog like 2-butyl-2-methyl-THP-4-ol is driven by two primary mechanistic goals:
Metabolic Shielding (Blocking α-Oxidation): Unsubstituted cyclic ethers possess exposed methylene groups adjacent to the ether oxygen. These
α
-carbons are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, which leads to rapid ring-opening and subsequent renal clearance. By installing a butyl and a methyl group at the C2 position, chemists create a sterically demanding quaternary center. This massive steric bulk physically shields the adjacent ether oxygen, effectively blocking oxidative degradation and prolonging the molecule's half-life.
Tuning Lipophilic Efficiency (LLE): The introduction of the hydrophobic butyl chain significantly increases the partition coefficient (LogP) of the fragment. This allows drug development professionals to drive binding affinity in deep, hydrophobic target pockets while retaining the critical hydrogen-bond accepting capability of the core ether oxygen[4].
Mechanistic causality of C2-substitution in preventing CYP450-mediated metabolic degradation.
Quantitative Benchmarking Analysis
To objectively evaluate 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol, we must benchmark it against its most common structural alternatives. The table below summarizes the physicochemical and synthetic trade-offs.
Cyclic Ether Intermediate
Steric Shielding at C2
Lipophilicity (LogP) Contribution
Metabolic Stability (
α
-Oxidation)
Synthetic Complexity
Tetrahydro-2H-pyran-4-ol
Minimal (2x Hydrogen)
Low
Poor (High liability at C2/C6)
Low (Commercially abundant)
2,2-Dimethyl-THP-4-ol
Moderate (2x Methyl)
Medium
Good (C2 blocked, C6 exposed)
Moderate
2-Butyl-2-methyl-THP-4-ol
High (Butyl + Methyl)
High
Excellent (Complete C2 shielding)
High (Requires specialized cyclization)
Data Interpretation: While unsubstituted THP-4-ol is ideal for early-stage hit generation due to its low molecular weight and high solubility, 2-Butyl-2-methyl-THP-4-ol is superior for lead optimization where metabolic stability and targeted lipophilicity are the limiting factors.
The synthesis and functionalization of highly substituted tetrahydropyrans pose unique challenges. The oxygen atom embedded in the tetrahydropyran system strongly influences the reactivity of the ring[1]. Below are self-validating protocols for the synthesis and utilization of these intermediates.
Protocol A: Indium-Catalyzed Reductive Cyclization for Substituted THPs
This methodology utilizes a reductive cyclization strategy to build the substituted THP core from acyclic precursors[1].
Step-by-Step Methodology:
Precursor Preparation: Dissolve 1.0 equivalent of the corresponding substituted dicarboxylic acid precursor in anhydrous toluene (0.2 M). Causality: Toluene provides a non-polar, aprotic environment that stabilizes the highly reactive oxocarbenium transition states during cyclization.
Lewis Acid Activation: Add 5 mol% Indium(III) bromide (
InBr3
) to the stirring solution at room temperature. Causality:
InBr3
acts as a highly carbophilic Lewis acid, selectively activating the carbonyl oxygen to facilitate hydride attack without permanently coordinating to the resulting ether oxygen.
Hydride Reduction: Slowly add 2.5 equivalents of 1,1,3,3-tetramethyldisiloxane (TMDS) via a syringe pump over 30 minutes, then heat the reaction to 60 °C. Causality: TMDS serves as a mild, sterically hindered hydride source. It reduces the activated carbonyls to ether linkages without over-reducing the intermediate to an acyclic alkane.
Self-Validation & Workup: After 4 hours, quench the reaction with 1M aqueous NaOH to hydrolyze unreacted silanes. Extract the aqueous layer with dichloromethane (3x). Validate the reaction success via GC-MS. Validation Checkpoint: The complete disappearance of the diacid mass peak and the emergence of the cyclic ether mass peak confirms successful cyclization.
Step-by-step synthetic workflow for the reductive cyclization of substituted tetrahydropyrans.
Protocol B: Late-Stage Etherification of the C4 Hydroxyl
Once 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol is acquired[2], it is typically coupled to a larger drug scaffold.
Step-by-Step Methodology:
Deprotonation: Dissolve 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol in anhydrous THF at 0 °C. Add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil). Causality: The steric bulk of the C2 butyl/methyl groups slightly hinders the C4 hydroxyl. A strong, non-nucleophilic base like NaH is required to ensure complete deprotonation to the alkoxide.
Electrophilic Coupling: Stir for 30 minutes until
H2
evolution ceases. Dropwise add 1.1 equivalents of the target alkyl halide or aryl electrophile. Warm to room temperature and stir for 12 hours.
Self-Validation: Quench with saturated aqueous
NH4Cl
. Monitor the reaction via LC-MS. Validation Checkpoint: A distinct shift in retention time coupled with the expected
M+H
mass of the etherified product confirms successful coupling.
Strategic Recommendations
When benchmarking cyclic ether intermediates, the choice dictates the pharmacokinetic destiny of the final drug candidate.
Select Tetrahydro-2H-pyran-4-ol for rapid, cost-effective library generation where molecular weight must be kept strictly below 300 Da.
Select 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol when lead compounds exhibit poor in vivo half-lives due to oxidative metabolism, or when a localized increase in lipophilicity is required to engage a deep hydrophobic pocket in the target protein.
Comprehensive Operational and Disposal Protocols for 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol As a Senior Application Scientist overseeing chemical logistics and laboratory safety in drug development, I recognize that ha...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Operational and Disposal Protocols for 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol
As a Senior Application Scientist overseeing chemical logistics and laboratory safety in drug development, I recognize that handling complex organic intermediates requires more than just following a basic Safety Data Sheet (SDS). 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol (CAS: 1934681-88-5) is a highly specialized substituted tetrahydropyranol utilized as a building block in medicinal chemistry[1]. While its structural features make it valuable for synthesizing bioactive reagents, the tetrahydropyran ring introduces specific logistical and safety challenges—most notably, the propensity for auto-oxidation and peroxide formation over time[2].
This guide provides a field-proven, self-validating system for the operational handling and proper disposal of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol, ensuring compliance with Environmental Protection Agency (EPA) guidelines and protecting laboratory personnel.
Physicochemical Profiling & Hazard Causality
To safely dispose of a chemical, one must first understand the causality behind its reactivity. 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol contains both a secondary alcohol and a cyclic ether (tetrahydropyran) moiety.
Irritation Hazard: Like many tetrahydropyran derivatives, this compound is a known skin and serious eye irritant[3]. Exposure can cause localized cellular damage, necessitating strict barrier protocols.
Peroxide Causality: The oxygen atom in the tetrahydropyran ring activates adjacent carbon-hydrogen (alpha-hydrogen) bonds. Upon exposure to atmospheric oxygen and light, these bonds undergo radical chain reactions to form hydroperoxides. If left unchecked, these concentrate into highly unstable, shock-sensitive polymeric peroxides[2].
Table 1: Quantitative Hazard Summary & Logistics Data
Parameter
Specification / Classification
Operational Implication
CAS Number
1934681-88-5
Essential for precise tracking and inventory logging[1].
Chemical Class
Cyclic Ether / Aliphatic Alcohol
Requires strict segregation from strong oxidizing agents.
Peroxide Class
Class D (Peroxide Former)
Must be tested quarterly; discard immediately if >100 ppm[2].
Waste Category
Non-Halogenated Organic Waste
Must be routed to EPA-compliant process incineration[4].
Accumulation Limit
55 Gallons (EPA SAA)
Strict volumetric limits apply in Satellite Accumulation Areas[5].
Operational Safety & Handling Protocols
Trust in a safety protocol comes from self-validation. Do not assume a solvent is safe merely because it is within its expiration date; environmental factors dictate its actual state.
Step-by-Step Handling Methodology:
Atmospheric Control: Always handle 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol under an inert atmosphere (Argon or Nitrogen) to actively inhibit the radical auto-oxidation pathway.
PPE Verification: Wear chemically resistant nitrile gloves (double-gloving is recommended for prolonged handling), tight-fitting safety goggles, and a standard flame-resistant lab coat[3].
Visual Inspection (Self-Validation): Before opening any stored container, inspect the liquid for visible crystals, precipitate, or a viscous oily layer. Causality: These are macroscopic indicators of polymeric peroxides. If observed, do not touch or move the container; immediately contact Environmental Health and Safety (EHS) for emergency stabilization[2].
Disposal is not a single event but a controlled workflow. Because 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol is a complex organic chemical waste, the optimal and legally compliant disposal method is high-temperature process incineration[4].
Step-by-Step Disposal Methodology:
Pre-Disposal Peroxide Testing (Critical Step):
Obtain a commercial peroxide test strip (e.g., KI-starch paper).
Dip the strip into a small aliquot of the waste.
Validation: If the concentration is <100 ppm, proceed to step 2. If >100 ppm, the waste is acutely hazardous. Do not move the container. Label it "High Peroxide Hazard" and request specialized EHS intervention[2].
Waste Segregation:
Transfer the validated (<100 ppm) chemical into a designated, chemically compatible "Non-Halogenated Organic Waste" container.
Caution: Do not mix with halogenated waste (e.g., dichloromethane) unless unavoidable. Mixing introduces halogens into the waste stream, which drastically increases incineration costs and alters the EPA waste coding.
Labeling and SAA Compliance:
Label the container with the full chemical name (no abbreviations), the date of initial accumulation, and the specific hazards (Flammable, Irritant, Peroxide Former).
Ensure your laboratory's Satellite Accumulation Area (SAA) does not exceed the EPA limit of 55 gallons of standard hazardous waste[5].
Final Transfer:
Submit a waste pickup request to your institution's EHS department. The waste will be transported to a licensed facility for complete thermal destruction (incineration), which safely degrades the complex organic structure into harmless CO2 and water vapor[4].
Emergency Spill Logistics
In the event of a localized spill during operational use or disposal transfer:
Isolate: Evacuate non-essential personnel from the immediate area.
Ventilate: Ensure the fume hood or room ventilation is operating at maximum capacity to clear irritating vapors[3].
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Never use combustible materials like sawdust for peroxide-forming ethers.
Collect: Sweep the saturated absorbent into a compatible, sealable container using non-sparking tools.
Dispose: Treat the cleanup materials as hazardous waste, strictly following the disposal SOP outlined above.
Visualizations
Figure 1: Self-validating waste segregation and disposal workflow for tetrahydropyran derivatives.
Figure 2: Mechanistic pathway of auto-oxidation and peroxide formation in cyclic ethers.